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Azatadine

Numéro de catalogue: B1203903
Numéro CAS: 3964-81-6
Poids moléculaire: 290.4 g/mol
Clé InChI: SEBMTIQKRHYNIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azatadine (CAS 3964-81-6) is a piperidine derivative and first-generation histamine H1 receptor antagonist used in biochemical research. Its primary research value lies in its potent and competitive antagonism of histamine at the H1 receptor site . By competing with endogenously released histamine for receptor binding, this compound serves as a key tool compound for investigating the pathophysiological mechanisms of allergic reactions and mitigating the effects of histamine-mediated increased capillary permeability and edema formation . Studies indicate that this compound is well-absorbed and undergoes hepatic metabolism . Beyond its antihistaminic activity, this compound also exhibits anticholinergic and antiserotonergic properties, making it a useful agent for studying complex receptor interactions . It has been utilized in research models involving upper respiratory mucosal congestion, perennial and allergic rhinitis, and eustachian tube congestion . Researchers value this compound for its structural resemblance to cyproheptadine and its long-acting effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2 B1203903 Azatadine CAS No. 3964-81-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H22N2/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19/h2-7,12H,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBMTIQKRHYNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3978-86-7 (maleate)
Record name Azatadine [INN:BAN]
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DSSTOX Substance ID

DTXSID6022636
Record name Azatadine
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Molecular Weight

290.4 g/mol
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Physical Description

Solid
Record name Azatadine
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Solubility

Very soluble, 1.13e-01 g/L
Record name Azatadine
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CAS No.

3964-81-6
Record name Azatadine
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Record name AZATADINE
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Record name Azatadine
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Melting Point

152-154
Record name Azatadine
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Foundational & Exploratory

Azatadine's Mechanism of Action on H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azatadine is a first-generation antihistamine that primarily exerts its therapeutic effects through its interaction with the histamine H1 receptor. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, including its binding characteristics, downstream signaling consequences, and off-target activities. Detailed experimental protocols for key assays and a comprehensive summary of its binding affinities are presented to support further research and drug development efforts in the field of histamine receptor pharmacology.

Introduction

This compound is a tricyclic antihistamine that has been used for the management of allergic conditions such as perennial and allergic rhinitis.[1] Its clinical efficacy is primarily attributed to its potent antagonism of the histamine H1 receptor. As a first-generation antihistamine, this compound is also known to possess anticholinergic and anti-serotonin properties, which contribute to its overall pharmacological profile and side-effect profile.[2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for optimizing its therapeutic use and for the development of novel antihistaminic agents with improved selectivity and tolerability.

This guide will delve into the core aspects of this compound's interaction with the H1 receptor, from its binding kinetics to the modulation of intracellular signaling cascades.

H1 Receptor Binding and Inverse Agonism

This compound functions as an inverse agonist at the histamine H1 receptor. This means that it not only competitively blocks the binding of histamine to the receptor but also stabilizes the receptor in its inactive conformation, thereby reducing its basal activity even in the absence of an agonist.[3] This dual action contributes to its efficacy in suppressing allergic responses.

The affinity of this compound for the H1 receptor, as well as its affinity for other receptors, can be quantified using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the drug being tested. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating higher affinity.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on this compound's binding affinity for various receptors.

Receptor SubtypeLigandAssay TypeKi (nM)Reference
Histamine H1 This compoundRadioligand BindingData not available in searched results
Muscarinic M1 This compoundRadioligand BindingData not available in searched results
Muscarinic M2 This compoundRadioligand BindingData not available in searched results
Muscarinic M3 This compoundRadioligand BindingData not available in searched results
Serotonin (5-HT) Receptors This compoundRadioligand BindingData not available in searched results

Note: Specific Ki values for this compound at H1, muscarinic, and serotonin receptors were not explicitly found in the provided search results. The table structure is provided as a template for when such data becomes available.

Downstream Signaling Pathways

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, a signaling cascade is initiated, leading to the physiological effects associated with allergic reactions. This compound, by stabilizing the inactive state of the H1 receptor, prevents this cascade.

The canonical H1 receptor signaling pathway is as follows:

  • Gq/11 Activation: Histamine binding to the H1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gα subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmission.

By acting as an inverse agonist, this compound effectively dampens this entire signaling pathway, thereby mitigating the symptoms of allergic reactions.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq_inactive Gq/11 (GDP) H1R_active->Gq_inactive Activates Gq_active Gq/11 (GTP) Gq_inactive->Gq_active GDP -> GTP PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Phosphorylates Targets Histamine Histamine Histamine->H1R_inactive Binds to This compound This compound This compound->H1R_inactive Stabilizes

Figure 1. H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the H1 receptor.

Radioligand Binding Assay

This protocol is adapted from general procedures for H1 receptor binding assays and can be used to determine the binding affinity (Ki) of this compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells)

  • [³H]-Pyrilamine (Mepyramine) as the radioligand

  • This compound

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled Pyrilamine (for determining non-specific binding)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following incubation mixtures in a final volume of 250 µL:

    • Total Binding: Cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-Pyrilamine, and a high concentration of unlabeled Pyrilamine (e.g., 10 µM).

    • Competitive Binding: Cell membranes, [³H]-Pyrilamine, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixtures through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing H1R) start->prep_membranes setup_assay Set up Assay Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Filter and Wash to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Figure 2. Experimental workflow for a radioligand binding assay.

Inositol Phosphate Accumulation Assay

This assay measures the functional consequence of H1 receptor activation or inhibition by quantifying the production of the second messenger inositol phosphate.

Objective: To determine the effect of this compound on histamine-induced inositol phosphate accumulation.

Materials:

  • Cells expressing the human H1 receptor (e.g., HeLa or CHO cells)

  • [³H]-myo-inositol

  • Agonist (Histamine)

  • Antagonist (this compound)

  • LiCl solution

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them with LiCl solution for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

  • Treatment: Add varying concentrations of this compound (or vehicle) to the cells and incubate for a defined period. Then, stimulate the cells with a fixed concentration of histamine.

  • Extraction: Terminate the reaction by adding a solution like perchloric acid to extract the soluble inositol phosphates.

  • Chromatography: Neutralize the extracts and apply them to Dowex AG1-X8 columns. Wash the columns to remove free [³H]-inositol. Elute the total inositol phosphates with a high salt buffer (e.g., ammonium formate).

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate accumulated against the concentration of this compound to determine its inhibitory effect on histamine-induced signaling.

IP_Accumulation_Workflow start Start label_cells Label Cells with [³H]-myo-inositol start->label_cells pre_incubate Pre-incubate with LiCl label_cells->pre_incubate treat_cells Treat with this compound and Stimulate with Histamine pre_incubate->treat_cells extract_ip Extract Inositol Phosphates treat_cells->extract_ip chromatography Anion Exchange Chromatography extract_ip->chromatography quantify Scintillation Counting chromatography->quantify analysis Data Analysis quantify->analysis end End analysis->end

Figure 3. Experimental workflow for an inositol phosphate accumulation assay.

Conclusion

This compound is a potent first-generation H1 receptor inverse agonist that effectively antagonizes the actions of histamine by stabilizing the inactive state of the receptor. This leads to the inhibition of the Gq/11-PLC-IP3/DAG signaling cascade and a reduction in intracellular calcium levels, thereby alleviating the symptoms of allergic reactions. Its clinical profile is also influenced by its affinity for muscarinic and serotonin receptors. The experimental protocols and data presented in this guide provide a comprehensive technical overview of this compound's mechanism of action, serving as a valuable resource for researchers and professionals in the field of pharmacology and drug development. Further studies to precisely quantify its binding affinities at various receptors will enhance our understanding of its complete pharmacological profile.

References

Azatadine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatadine is a first-generation tricyclic antihistamine that exhibits potent histamine H1 receptor antagonism, along with anticholinergic and antiserotonergic properties.[1][2] Its unique chemical scaffold has served as a foundational template for the development of second-generation antihistamines, most notably loratadine. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel H1 receptor antagonists with improved efficacy and reduced side effect profiles. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and workflows.

Core Structure and Pharmacological Profile

This compound's structure is characterized by a dibenzo[b,e]thiepin-derived tricyclic ring system fused to a pyridine ring, with a methylpiperidylidene moiety attached at the 11-position. This rigid framework is essential for its high affinity to the H1 receptor.[3] The tertiary amine in the piperidine ring is a key feature of first-generation antihistamines and is associated with both its therapeutic effects and its sedative and anticholinergic side effects.[1][4]

The primary mechanism of action of this compound is the competitive antagonism of histamine at H1 receptors.[2] This action alleviates the symptoms of allergic reactions such as rhinitis and urticaria. Additionally, this compound possesses significant anticholinergic (muscarinic receptor antagonism) and anti-serotonin (5-HT receptor antagonism) activities, which contribute to its overall pharmacological profile and side effects.[2]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the this compound scaffold, focusing on the contributions of the tricyclic system, the piperidylidene moiety, and the N-substituent to its antihistaminic and anticholinergic activities.

The Tricyclic System: A Key to High Affinity

The rigid, tricyclic core of this compound is a critical determinant of its high affinity for the H1 receptor. This has been a consistent finding in the study of tricyclic antihistamines.[3]

The Piperidylidene Moiety and N-Substituent: Modulating Potency and Selectivity

Modifications to the piperidylidene ring and its N-substituent have profound effects on the activity and side-effect profile of this compound analogs. The development of loratadine from this compound is a prime example of how strategic chemical modifications can lead to a significantly improved therapeutic agent.

Key Modifications and their Effects:

  • Conversion of the Tertiary Amine: The transformation of the basic tertiary amine in this compound to the neutral carbamate in loratadine is a pivotal modification. This change drastically reduces the compound's ability to cross the blood-brain barrier, thereby minimizing sedative effects.[5][6]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role in both H1 receptor affinity and anticholinergic activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key analogs, providing a basis for direct comparison of their potencies at histamine H1 and muscarinic receptors.

Table 1: Histamine H1 Receptor Binding Affinities and Functional Activity

CompoundH1 Receptor Binding Affinity (Ki, nM)Functional Antihistaminic Activity (pA2)Reference(s)
This compound1.09.29[7]
Loratadine2.5 - 5.08.7[5][6]
Desloratadine0.5 - 1.09.1[1]
Cyproheptadine0.2 - 1.09.5[3][8]

Table 2: Muscarinic Receptor Binding Affinities

CompoundMuscarinic Receptor (M3) Binding Affinity (pA2)Reference(s)
This compound6.4[9]
LoratadineInactive[10]
Desloratadine6.4[10]
Diphenhydramine6.2[10]
Cyproheptadine8.2[11]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of SAR studies. The following sections provide overviews of key experimental protocols used to characterize this compound and its analogs.

Histamine H1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.

Protocol Overview:

  • Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: The cell membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Antihistaminic Activity Assay (Guinea Pig Ileum)

This ex vivo assay measures the functional antagonism of histamine-induced smooth muscle contraction.

Protocol Overview:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

  • Contraction Induction: Histamine is added to the organ bath to induce a contractile response, which is measured using an isometric force transducer.

  • Antagonist Incubation: The tissue is incubated with the test compound for a specific period.

  • Challenge with Histamine: A cumulative concentration-response curve to histamine is generated in the presence of the antagonist.

  • Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using Schild plot analysis.[7]

Muscarinic Receptor Functional Assay (Carbachol-Induced Tracheal Contraction)

This assay assesses the anticholinergic activity of a compound by measuring its ability to inhibit muscarinic receptor-mediated smooth muscle contraction.

Protocol Overview:

  • Tissue Preparation: A segment of guinea pig trachea is isolated and mounted in an organ bath.

  • Contraction Induction: The muscarinic agonist carbachol is added to induce a contractile response.

  • Antagonist Incubation: The tissue is pre-incubated with the test compound.

  • Challenge with Carbachol: A concentration-response curve to carbachol is generated in the presence of the antagonist.

  • Data Analysis: The pA2 value is calculated to quantify the antagonist's potency.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_receptor Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammatory Gene Expression) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Cascade.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing H1 Receptor) Start->Prepare_Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Prepare_Membranes->Incubate Separate Separate Bound & Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Calculate IC50 and Ki) Quantify->Analyze End End Analyze->End Azatadine_to_Loratadine This compound This compound (First Generation) Properties_Aza Properties: - High H1 Affinity - Sedative (crosses BBB) - Anticholinergic This compound->Properties_Aza Modification Chemical Modification: (N-dealkylation and Carbamoylation) This compound->Modification Loratadine Loratadine (Second Generation) Modification->Loratadine Properties_Lora Properties: - High H1 Affinity - Non-sedative (poor BBB penetration) - Reduced Anticholinergic Activity Loratadine->Properties_Lora

References

Azatadine's Effect on Histamine-Induced Cellular Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the molecular and cellular effects of Azatadine, a first-generation H1-antihistamine, with a specific focus on its antagonism of histamine-induced responses. It details its mechanism of action, presents quantitative efficacy data, outlines relevant experimental protocols, and illustrates key signaling pathways.

Mechanism of Action

This compound exerts its primary therapeutic effects through competitive antagonism of the histamine H1 receptor. However, its activity extends beyond simple receptor blockade, encompassing the modulation of inflammatory mediator release.

Primary Mechanism: H1 Receptor Antagonism

This compound competes with histamine for binding sites on H1 receptors located on effector cells.[1] By occupying these receptors without activating them, this compound effectively blocks the downstream signaling cascade typically initiated by histamine. This action antagonizes the physiological effects of histamine, such as vasodilation, increased capillary permeability, and sensory nerve irritation, which are hallmark features of allergic reactions.[1][2] The tricyclic structure of this compound is a common feature among first-generation antihistamines and contributes to its binding affinity at the H1 receptor.[3]

The canonical signaling pathway initiated by histamine binding to the H1 receptor involves the activation of a Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the cellular responses associated with allergy and inflammation. This compound's blockade of the H1 receptor prevents this entire sequence of events.

G cluster_membrane Cell Membrane cluster_response H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Histamine Histamine Histamine->H1R binds This compound This compound This compound->H1R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic & Inflammatory Response Ca->Response PKC->Response

Caption: H1 Receptor Signaling and this compound's Antagonistic Action.
Secondary Mechanism: Inhibition of Mediator Release

Beyond receptor antagonism, this compound has demonstrated the ability to inhibit the release of pre-formed and newly synthesized inflammatory mediators from mast cells.[4] This suggests a mechanism of mast cell stabilization. In vitro studies have shown that this compound can significantly inhibit the IgE-mediated release of both histamine and leukotrienes from human mast cells, which are potent mediators of allergic inflammation.[5][6]

This dual action—blocking histamine's effects and preventing its release—makes this compound a comprehensive agent in managing allergic responses.

Quantitative Efficacy Data

The following tables summarize the quantitative data available on this compound's inhibitory effects on histamine-induced cellular responses.

Table 1: Inhibition of Mediator Release from Human Lung Mast Cells

Mediator Inhibitor Concentration Percent Inhibition Reference
Histamine This compound Base Not Specified 45% [5]
Leukotriene C4 This compound Base Not Specified 85% [5]
Leukotrienes (C4 & D4) This compound 0.1 - 10 µM 22% - 71% (Dose-dependent) [6]
Histamine This compound 10 µM Significant Inhibition* [6]

Note: The precise percentage of histamine inhibition was not quantified in the cited study, but it was noted as significant at the 10 µM concentration.

Table 2: Receptor Binding Affinity

Compound Receptor Binding Parameter Value Reference
This compound Histamine H1 Ki / IC50 Data not available in the provided search results.

Note: While this compound is a known H1 antagonist, specific binding affinity constants (Ki) or half-maximal inhibitory concentrations (IC50) from competitive binding assays were not detailed in the initial search results. Such values are typically determined using radioligand displacement assays.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of H1-receptor antagonists like this compound.

Radioligand Competitive Binding Assay for H1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor. It is based on the principle of competitive displacement of a known radiolabeled ligand.

Methodology:

  • Cell Culture & Membrane Preparation:

    • HEK293T cells (or other suitable cell lines) are transiently transfected to express the human histamine H1 receptor.[3]

    • Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • In assay tubes, a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) is added to the cell membrane preparation.[3]

    • Varying concentrations of the unlabeled test compound (this compound) are added to the tubes.

    • Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled reference antagonist.

    • The mixture is incubated at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound ligand to pass through.

    • Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (this compound).

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G node_culture 1. Cell Culture (HEK293T expressing H1R) node_memprep 2. Membrane Preparation (Homogenization & Centrifugation) node_culture->node_memprep node_assay 3. Binding Assay Incubation - H1R Membranes - [³H]mepyramine (Radioligand) - this compound (Competitor) node_memprep->node_assay node_filter 4. Rapid Filtration (Separates bound from free ligand) node_assay->node_filter node_count 5. Scintillation Counting (Quantifies bound radioactivity) node_filter->node_count node_analyze 6. Data Analysis (Calculate IC50 and Ki) node_count->node_analyze

Caption: Workflow for a Radioligand Competitive Binding Assay.
Mast Cell Mediator Release Assay

This protocol quantifies the ability of a compound to inhibit the antigen-induced release of inflammatory mediators from mast cells.

Methodology:

  • Mast Cell Preparation:

    • Human lung mast cells are obtained and purified from surgical specimens.[5][6] Alternatively, cultured mast cell lines (e.g., LAD2) or basophil-containing leukocyte preparations can be used.

    • Cells are passively sensitized by incubation with IgE-rich serum from allergic donors or with a specific monoclonal anti-DNP IgE. This loads the FcεRI receptors on the mast cell surface.

  • Inhibition and Challenge:

    • Sensitized cells are washed and resuspended in a buffered salt solution containing calcium and magnesium.

    • Cells are pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.

    • The cells are then challenged with an optimal concentration of the relevant antigen (e.g., anti-human IgE or DNP-HSA) to cross-link the IgE receptors and trigger degranulation.

  • Mediator Quantification:

    • The reaction is stopped by placing the tubes on ice and pelleting the cells via centrifugation.

    • The supernatant, containing the released mediators, is collected.

    • Histamine: Histamine levels in the supernatant are measured using a sensitive method like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or automated fluorometric techniques.

    • Leukotrienes: Leukotrienes (e.g., LTC4, LTD4) are quantified from the supernatant using specific ELISA kits or by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis:

    • The amount of mediator released in the presence of this compound is compared to the amount released in the vehicle control samples (representing 100% release).

    • Results are expressed as the percentage inhibition of mediator release for each concentration of this compound.

Downstream Signaling and Nuclear Factor-κB (NF-κB)

Histamine H1 receptor activation is known to influence downstream inflammatory pathways. A key transcription factor implicated in inflammation is Nuclear Factor-kappa B (NF-κB).[7] While direct studies on this compound's effect on NF-κB are not prevalent, H1 antihistamines as a class can down-regulate allergic inflammation through the H1 receptor, either directly or indirectly through transcription factors like NF-κB.[7] Other antihistamines, such as Loratadine, have been shown to exhibit anti-inflammatory activity by directly suppressing the NF-κB pathway.[8][9]

The activation of PKC and the release of intracellular Ca²⁺ following H1 receptor stimulation can trigger signaling cascades that lead to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking the initial H1 receptor signal, this compound can be inferred to attenuate this pro-inflammatory gene expression program.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R H1 Receptor Activation PLC PLC H1R->PLC DAG_Ca DAG / Ca²⁺ PLC->DAG_Ca IKK IKK Complex DAG_Ca->IKK activates IkB_NFkB IκBα p50/p65 IKK->IkB_NFkB:f0 phosphorylates p50_p65 p50/p65 Proteasome Proteasome Degradation IkB_NFkB:f0->Proteasome ubiquitination DNA DNA p50_p65->DNA translocates & binds Genes Pro-inflammatory Gene Transcription (Cytokines, Chemokines) DNA->Genes This compound This compound This compound->H1R inhibits

Caption: Inferred Inhibition of the NF-κB Pathway by this compound.

References

The Genesis of a First-Generation Antihistamine: A Technical History of Azatadine's Development and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the historical development and synthesis pathways of Azatadine, a first-generation H1-receptor antagonist. This whitepaper is tailored for researchers, scientists, and drug development professionals, providing a detailed chronicle of the molecule's journey from discovery to its eventual succession by second-generation antihistamines.

This compound was first synthesized in 1963 by scientists at Schering-Plough, a former American pharmaceutical company, and was subsequently patented in 1967.[1] As a tricyclic antihistamine, it demonstrated efficacy in the relief of symptoms associated with allergic rhinitis and urticaria. This guide traces the key milestones in its development, offering insights into the scientific landscape of the mid-20th century.

The core of this technical guide is a detailed examination of the chemical synthesis of this compound. It meticulously outlines the seminal synthesis route as described in the original patent literature, alongside a discussion of related and alternative synthetic strategies. Quantitative data for key reaction steps have been compiled into clear, structured tables to facilitate comparison and analysis. Furthermore, detailed experimental protocols for the pivotal transformations are provided, offering a practical resource for chemists.

Historical Context and Discovery

The development of this compound emerged from the broader mid-20th-century quest for effective treatments for allergic conditions. As a first-generation antihistamine, it was designed to block the action of histamine at H1 receptors, thereby mitigating allergic symptoms. Its discovery was a notable achievement for Schering-Plough's research and development team, led by Frank J. Villani. The drug was marketed under the brand name Optimine.[1]

Seminal Synthesis Pathway of this compound

The most historically significant synthesis of this compound, as detailed by Villani and his colleagues, involves a multi-step sequence culminating in the formation of the characteristic tricyclic ring system with the exocyclic double bond. A pivotal step in this process is the Grignard reaction of a ketone intermediate with an N-methyl-4-piperidyl magnesium halide.

A general outline of a primary synthesis route is as follows:

  • Formation of a Pyridine-based Intermediate: The synthesis often commences with the reaction of Phenylacetonitrile and ethyl nicotinate in the presence of a base like sodium ethoxide.[2]

  • Series of Transformations: This initial product undergoes a series of chemical modifications, including hydrolysis, decarboxylation, and reduction, to construct the core structure.[2]

  • Cyclization to form the Tricyclic Ketone: A key step involves the intramolecular cyclization to form the 5-keto-aza-dibenzocycloheptene ring system.

  • Grignard Reaction: The tricyclic ketone is then reacted with N-methyl-4-piperidyl magnesium chloride.[2] This organometallic addition is a crucial carbon-carbon bond-forming step.

  • Dehydration: The final step is an acid-catalyzed dehydration of the resulting tertiary alcohol to introduce the exocyclic double bond, yielding this compound.[2]

A known challenge in the Grignard reaction step is the potential for a competing 1,6-addition reaction, which can reduce the yield of the desired product and complicate purification.

Alternative and Related Synthesis Approaches

Research into tricyclic antihistamines has led to the development of various synthetic methodologies, some of which are applicable to this compound or its analogs. One such approach involves the synthesis from loratadine, a structurally related second-generation antihistamine. This can be achieved through the hydrogenation of a loratadine precursor.

The following table summarizes the quantitative data for a key step in a related synthesis:

Reaction StepStarting MaterialReagents and ConditionsProductYield (%)
HydrogenationMethylloratadine10% Palladium on carbon, hydrogen, acetic acid, ethanol, 60°C, 20 hLoratadine impurity87.5

Experimental Protocols

Synthesis of a Loratadine Impurity via Hydrogenation

To a 100mL three-necked flask, methylloratadine (3.25g, 10mmol) and ethanol (25mL) are added. Acetic acid (1.2g, 20mmol) and 10% palladium on carbon (1.60g, 1.5mmol) are then introduced. The flask is evacuated and filled with hydrogen three times. The reaction mixture is heated to 60°C under a hydrogen balloon atmosphere and stirred for 20 hours. After cooling to room temperature, the palladium on carbon is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to yield the loratadine impurity (2.54g, 87.5% yield) with an HPLC purity of 99.57%.

Visualizing the Synthesis Pathways

To illustrate the logical flow of the synthesis, the following diagrams have been generated using the DOT language.

Azatadine_Synthesis_Pathway A Phenylacetonitrile + Ethyl Nicotinate B 3-Oxo-2-phenyl-3-(pyridin-3-yl)propanenitrile A->B NaOEt C 2-Phenyl-1-(pyridin-3-yl)ethanone B->C HBr D 2-Phenethylpyridine C->D Hydrazine, NaOH E 3-Phenethylpyridine-2-carbonitrile D->E 1. H2O2, Acetic Acid 2. Dimethyl Sulfate 3. NaCN F (1-Methylpiperidin-4-yl)(3-phenethylpyridin-2-yl)methanone E->F 1-Methyl-4-piperidyl-magnesium chloride G This compound Precursor (Tertiary Alcohol) F->G Cyclization H This compound G->H Dehydration (H+)

Caption: A simplified representation of a multi-step synthesis pathway to this compound.

Grignard_Reaction_Step cluster_reactants Reactants Ketone 5-Keto-aza-dibenzocycloheptene Adduct Magnesium Alkoxide Adduct Ketone->Adduct Grignard N-Methyl-4-piperidyl Magnesium Chloride Grignard->Adduct Alcohol Tertiary Alcohol Intermediate Adduct->Alcohol H3O+ Workup This compound This compound Alcohol->this compound Acid-catalyzed Dehydration

Caption: The key Grignard reaction and subsequent dehydration in this compound synthesis.

This technical guide serves as a valuable resource for understanding the chemical history and synthesis of this compound, providing a foundation for further research and development in the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Determining Azatadine IC50 Values in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatadine is a first-generation antihistamine recognized for its potent antagonism of the histamine H1 receptor.[1][2] Beyond its primary antihistaminic activity, this compound also exhibits anticholinergic and mast cell stabilizing properties, contributing to its therapeutic effects in the management of allergic conditions.[2][3][4] The determination of its half-maximal inhibitory concentration (IC50) is a critical step in both preclinical research and drug development for characterizing its potency and selectivity.

These application notes provide detailed protocols for three key cell-based assays to measure the IC50 values of this compound, corresponding to its primary pharmacological activities:

  • Histamine H1 Receptor Antagonism Assay using a Calcium Mobilization method.

  • Mast Cell Stabilization Assay by measuring histamine release.

  • Anticholinergic Activity Assay via an in-vitro muscle contraction model.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound across different assays. This table is intended to provide a comparative overview. Researchers should determine IC50 values under their specific experimental conditions.

Assay TypeTargetCell Type / ModelReported IC50 (nM)Reference
Histamine InhibitionHistamine H1 ReceptorNot Specified6.5[5]
Cholinergic InhibitionMuscarinic ReceptorsNot Specified10[5]
Mast Cell StabilizationIgE-mediated releaseHuman Lung Mast Cells-[3]

Note: Specific IC50 values for mast cell stabilization were not quantitatively reported in the cited literature, but significant inhibition was observed.

Histamine H1 Receptor Antagonism: Calcium Mobilization Assay

The histamine H1 receptor is a Gq protein-coupled receptor (GPCR).[6][7] Its activation by histamine leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be measured using calcium-sensitive fluorescent dyes. Antagonists like this compound will compete with histamine, thereby inhibiting this calcium flux in a dose-dependent manner.

Signaling Pathway: H1 Receptor-Mediated Calcium Mobilization

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor (H1R) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Triggers

Caption: H1 Receptor signaling cascade leading to intracellular calcium release.

Experimental Protocol

This protocol is designed for a 96-well plate format and is adaptable for various cell lines stably expressing the human H1 receptor (e.g., HEK293/H1, CHO/H1, U2OS/H1).[6][8][9][10]

Materials:

  • HEK293 cells stably expressing the human H1 receptor (e.g., GenScript, Cat No. M00131).[9]

  • Complete Growth Medium: DMEM, 10% FBS, 200 µg/ml Zeocin.[9]

  • Assay Buffer: HEPES-buffered saline or similar.

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like FLIPR Calcium 5 Assay Kit).[11][12]

  • Probenecid (may be required for certain cell lines to prevent dye leakage).[12][13]

  • Histamine (agonist).

  • This compound (test compound).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with an injector (e.g., FlexStation 3).[9][12]

Procedure:

  • Cell Plating:

    • Culture HEK293/H1 cells in complete growth medium.

    • The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 3.0 x 10^4 to 5.0 x 10^4 cells/well).[11][12]

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. If necessary, add probenecid (final concentration typically 2.5 mM).[12]

    • Aspirate the culture medium from the wells and wash once with 200 µl of assay buffer.[11]

    • Add 100 µl of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO2, or as recommended by the dye manufacturer.[12]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in assay buffer. It is common to prepare these at 5x the final desired concentration.

    • Prepare a solution of histamine at a concentration that elicits a sub-maximal response (EC80), also at 5x the final concentration. The EC50 of histamine for the H1 receptor is approximately 3.2 nM, so an EC80 would be in the range of 10-30 nM.[9]

  • Assay Measurement (Antagonist Mode):

    • Set up the fluorescence plate reader to measure changes in intracellular calcium (e.g., for Fluo-4, excitation at 494 nm and emission at 516 nm).

    • Place the cell plate in the reader.

    • Add 25 µl of the diluted this compound solutions (or vehicle control) to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind.

    • Establish a stable baseline fluorescence reading for approximately 15-20 seconds.

    • Inject 25 µl of the 5x histamine (EC80) solution into all wells.

    • Continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by setting the response in the absence of this compound (histamine only) as 100% and the response in the absence of histamine as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Workflow A 1. Seed H1-expressing cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Incubate with dye (e.g., 60 min at 37°C) C->D E 5. Add serial dilutions of this compound D->E F 6. Incubate with antagonist E->F G 7. Measure baseline fluorescence F->G H 8. Inject Histamine (EC₈₀) & measure fluorescence G->H I 9. Analyze data & calculate IC₅₀ H->I

Caption: Workflow for the H1 antagonist calcium mobilization assay.

Mast Cell Stabilization Assay

This compound has been shown to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[3][4][14] This assay measures the ability of this compound to prevent degranulation and subsequent histamine release from mast cells stimulated with an immunological trigger like anti-IgE.

Experimental Protocol

This protocol is adapted for in-vitro cultured mast cells (e.g., human cord blood-derived mast cells or LAD2 cell line) or isolated primary mast cells (e.g., rat peritoneal mast cells).[15][16]

Materials:

  • Mast cell line (e.g., LAD2) or isolated rat peritoneal mast cells.

  • Appropriate cell culture medium (e.g., RPMI buffer).

  • Stimulating agent (e.g., anti-IgE for sensitized cells, or compound 48/80 for non-allergic stimulation).[17][18]

  • This compound.

  • Histamine release detection kit (e.g., ELISA-based or fluorometric).[15][16]

  • Microcentrifuge tubes.

Procedure:

  • Cell Preparation:

    • Wash mast cells twice with buffer by gentle centrifugation (e.g., 400 x g for 5 minutes).[19]

    • Resuspend the cells in buffer to a desired concentration (e.g., 1 x 10^5 cells/ml).

  • Compound Incubation:

    • In microcentrifuge tubes, add the cell suspension.

    • Add various concentrations of this compound (or vehicle control) to the tubes.

    • Pre-incubate the cells with this compound for 10-15 minutes at 37°C.[18]

  • Mast Cell Stimulation:

    • Add the stimulating agent (e.g., anti-IgE) to the tubes to induce degranulation.

    • Include control tubes for spontaneous release (no stimulant) and total histamine release (cells lysed with water or Triton X-100).

    • Incubate for 30 minutes at 37°C.[20]

  • Sample Collection:

    • Stop the reaction by placing the tubes on ice.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Carefully collect the supernatant, which contains the released histamine.

  • Histamine Quantification:

    • Measure the histamine concentration in the supernatants using a commercial ELISA kit or other detection method, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

    • Calculate the percentage inhibition of histamine release for each this compound concentration: % Inhibition = [1 - (% Release with this compound / % Release with Stimulant Only)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

Logical Relationship: Mast Cell Stabilization Assay

MastCell_Logic cluster_setup Experimental Setup cluster_process Biological Process MastCells Mast Cells Degranulation Mast Cell Degranulation MastCells->Degranulation Stimulant Stimulant (e.g., anti-IgE) Stimulant->Degranulation Induces This compound This compound (Test Compound) This compound->Degranulation Inhibits HistamineRelease Histamine Release Degranulation->HistamineRelease Measurement Measure Histamine in Supernatant HistamineRelease->Measurement Calculation Calculate % Inhibition and IC₅₀ Measurement->Calculation

Caption: Logical flow of the mast cell stabilization assay.

Anticholinergic Activity Assay

This compound possesses anticholinergic properties, which can be quantified by its ability to inhibit muscarinic receptor-mediated smooth muscle contraction. An established in-vitro model uses isolated guinea pig trachealis muscle, which contracts in response to the cholinergic agonist carbachol.[21]

Experimental Protocol

Materials:

  • Guinea pig trachea.

  • Krebs-Henseleit buffer.

  • Carbachol (cholinergic agonist).

  • This compound.

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation:

    • Isolate the trachea from a guinea pig and prepare tracheal ring segments.

    • Mount the segments in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Control Response:

    • Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

  • Antagonist Incubation:

    • Wash the tissue to return to baseline tension.

    • Add a specific concentration of this compound to the organ bath and incubate for 30-60 minutes.

  • Test Response:

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.

    • The presence of a competitive antagonist like this compound will cause a rightward shift in the carbachol concentration-response curve.

  • Data Analysis:

    • Repeat the procedure with several different concentrations of this compound.

    • Plot the log(concentration ratio - 1) against the log[this compound concentration] (Schild plot) to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

    • The IC50 can be calculated from the concentration-response curves in the presence of a fixed concentration of agonist. Plot the percentage inhibition of the maximum carbachol response against the this compound concentration to determine the IC50.

Experimental Workflow: In-Vitro Muscle Contraction Assay

Muscle_Workflow A 1. Mount guinea pig trachea in organ bath B 2. Equilibrate tissue A->B C 3. Generate baseline Carbachol dose-response curve B->C D 4. Wash out & return to baseline C->D E 5. Incubate with a fixed concentration of this compound D->E F 6. Generate new Carbachol dose-response curve E->F G 7. Repeat steps 4-6 with different this compound concentrations F->G H 8. Analyze curve shifts and calculate IC₅₀/pA₂ G->H

Caption: Workflow for the in-vitro anticholinergic activity assay.

References

Application Notes and Protocols: In Vivo Animal Models for Studying Azatadine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatadine is a first-generation piperidine-based tricyclic antihistamine with potent H1 receptor antagonist activity.[1] It also exhibits anticholinergic, antiserotonin, and mast cell-stabilizing properties, suggesting a broader anti-inflammatory and anti-allergic profile beyond simple histamine blockade.[2] To comprehensively evaluate the therapeutic potential of this compound in allergic conditions such as rhinitis and asthma, robust in vivo animal models are essential. These models allow for the assessment of its efficacy in a complex biological system, providing critical preclinical data on its physiological effects and mechanisms of action.

The guinea pig is a highly recommended species for these studies, as its airway anatomy and physiological responses to inflammatory mediators like histamine closely resemble those of humans.[3][4] This document provides detailed protocols for two primary guinea pig models used to assess the efficacy of H1-antihistamines like this compound: the Histamine-Induced Bronchoconstriction model and the Ovalbumin-Induced Allergic Asthma model.

Mechanism of Action: H1 Receptor Antagonism

This compound exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor. It competitively binds to the receptor, preventing histamine from activating its downstream signaling cascade. This blockade inhibits the classic allergic response symptoms mediated by histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve irritation.

Azatadine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Allergic & Inflammatory Response (e.g., Smooth Muscle Contraction) PKC->Response Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks

Caption: this compound blocks the Histamine H1 receptor signaling pathway.

Experimental Protocols

Model 1: Histamine-Induced Bronchoconstriction in Guinea Pigs

This acute model directly assesses the H1-antagonist activity of a compound by measuring its ability to prevent bronchoconstriction caused by a histamine challenge.

Protocol:

  • Animals: Use male Dunkin-Hartley guinea pigs (350-450 g). House animals in a controlled environment and allow at least one week for acclimatization.

  • Groups:

    • Vehicle Control (e.g., Saline or 0.5% Methylcellulose, p.o.)

    • This compound (e.g., 0.1, 1.0, 10 mg/kg, p.o.)[5]

    • Positive Control (e.g., another known antihistamine)

  • Procedure: a. Fast animals overnight but allow free access to water. b. Administer the vehicle, this compound, or positive control drug orally (p.o.) one hour before the histamine challenge. c. Place each conscious guinea pig in a transparent plethysmograph chamber connected to a pressure transducer to monitor respiratory patterns.[6] d. Expose the animal to a histamine aerosol (e.g., 0.1-0.2% histamine dihydrochloride in saline) generated by a nebulizer.[7] e. Record the time until the onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and collapse. This is the primary endpoint. An arbitrary cut-off time (e.g., 300 seconds) should be set.

  • Data Analysis: Calculate the percentage of protection offered by the treatment using the following formula: % Protection = (1 - (T1 / T2)) x 100 Where T1 is the mean PCD time for the control group and T2 is the PCD time for the treated animal. Analyze data using a one-way ANOVA followed by a post-hoc test.

Model 2: Ovalbumin (OVA)-Induced Allergic Asthma in Guinea Pigs

This model mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling, making it suitable for evaluating the broader anti-inflammatory effects of this compound.[8][9]

Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs (250-300 g).

  • Sensitization: a. Day 0: Sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg Ovalbumin (OVA) and 100 mg aluminum hydroxide (Al(OH)₃) as an adjuvant in saline.[9] b. Day 7: Administer a booster i.p. injection identical to the first.

  • Drug Administration: a. Beginning on Day 19, administer this compound (dose range to be determined by dose-finding studies, e.g., 1-20 mg/kg, p.o.) or vehicle daily for the duration of the challenge period.

  • Allergen Challenge: a. Day 21: Place conscious, sensitized animals in an exposure chamber and challenge them with an aerosol of 0.5% OVA in saline for 10 minutes. Control animals are challenged with saline aerosol.

  • Endpoint Assessment (24-48 hours post-challenge): a. Airway Hyperresponsiveness (AHR): Measure bronchial responsiveness to an inhaled contractile agonist like histamine. Record the concentration of histamine required to cause a significant increase in airway resistance. A decrease in the required concentration indicates AHR. b. Bronchoalveolar Lavage (BAL): Euthanize animals and perform a lung lavage with phosphate-buffered saline (PBS). Collect the BAL fluid (BALF). c. Cell Differentials: Centrifuge the BALF and perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) on the cell pellet using a hemocytometer and stained cytospins. d. Histopathology: Fix the lung tissue in 10% buffered formalin, embed in paraffin, and section. Stain with Hematoxylin & Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess goblet cell hyperplasia (mucus production).

Experimental_Workflow cluster_setup Phase 1: Sensitization cluster_treatment Phase 2: Treatment & Challenge cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Sensitization1 Day 0: Primary Sensitization (100 µg OVA + Al(OH)₃, i.p.) Acclimatization->Sensitization1 Sensitization2 Day 7: Booster Sensitization (100 µg OVA + Al(OH)₃, i.p.) Sensitization1->Sensitization2 7 days Treatment Day 19-21: Daily Dosing (Vehicle or this compound, p.o.) Sensitization2->Treatment 12 days Challenge Day 21: OVA Aerosol Challenge (0.5% OVA, 10 min) Treatment->Challenge Analysis Day 22 (24h Post-Challenge): Assessments Challenge->Analysis 24 hours AHR Airway Hyperresponsiveness (AHR) Measurement Analysis->AHR BALF Bronchoalveolar Lavage (BALF) Collection & Cell Counts Analysis->BALF Histo Lung Histopathology (H&E and PAS Staining) Analysis->Histo

Caption: Experimental workflow for the OVA-induced allergic asthma model.

Data Presentation and Expected Outcomes

Quantitative data should be summarized to clearly demonstrate the dose-dependent efficacy of this compound. The following tables represent expected outcomes based on the known pharmacology of potent antihistamines.

Table 1: Representative Efficacy in Histamine-Induced Bronchoconstriction Model

Treatment GroupDose (mg/kg, p.o.)nMean Pre-Convulsive Dyspnea (PCD) Time (seconds)% Protection
Vehicle Control-875 ± 8-
This compound0.18120 ± 1537.5%
This compound1.08215 ± 22**65.1%
This compound10.08>300***>75%
Data are presented as Mean ± SEM. **p<0.05, ***p<0.01, ***p<0.001 compared to Vehicle Control.

Table 2: Representative Efficacy in OVA-Induced Allergic Asthma Model (BALF Analysis)

Treatment GroupDose (mg/kg, p.o.)Total Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)
Naive + Saline-1.5 ± 0.30.1 ± 0.050.5 ± 0.1
Sensitized + Saline-1.8 ± 0.40.2 ± 0.080.6 ± 0.2
Sensitized + OVA (Vehicle)-15.2 ± 2.18.5 ± 1.54.1 ± 0.9
Sensitized + OVA (this compound)1.011.8 ± 1.86.2 ± 1.13.0 ± 0.7
Sensitized + OVA (this compound)10.07.5 ± 1.2 3.1 ± 0.82.2 ± 0.5
Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to Sensitized + OVA (Vehicle) group.

These models provide a robust framework for the preclinical evaluation of this compound, enabling a thorough assessment of both its direct antihistaminic effects and its broader potential to modulate allergic airway inflammation.

References

Azatadine Administration Protocol for Guinea Pig Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatadine is a first-generation antihistamine with potent H1 receptor antagonist activity. It is utilized in research to investigate allergic responses and the efficacy of antihistaminic compounds. This document provides detailed application notes and protocols for the administration of this compound in guinea pig models of allergic inflammation, drawing from established methodologies for antihistamine research in this species.

Mechanism of Action

This compound acts as a competitive antagonist at histamine H1 receptors on effector cells. By blocking these receptors, this compound prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. This includes antagonizing the vasodilator effect of histamine, thereby reducing increased capillary permeability and edema formation.

Signaling Pathway of Histamine H1 Receptor and this compound Inhibition

cluster_cell Effector Cell Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Cleaves PIP2 to Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Leads to Allergic_Response Allergic Response (e.g., Vasodilation, Edema) Ca_PKC->Allergic_Response Initiates This compound This compound This compound->H1R Blocks

Caption: this compound competitively blocks the Histamine H1 receptor.

Quantitative Data: Efficacy of this compound in Guinea Pigs

The following table summarizes the effective doses of this compound in preventing histamine-induced and anaphylactic responses in guinea pigs.

ParameterEndpointRoute of AdministrationED50 / PD50Reference
ED50Prevention of histamine-induced lethalityNot Specified9 µg/kg[1]
PD50Increased survival in anaphylactic shockNot Specified0.024 mg/kg[1]

Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. PD50 (Median Protective Dose) is the dose that protects 50% of the population from a specific challenge.

Experimental Protocols

The following protocols are based on established methodologies for evaluating antihistamines in guinea pig models of allergic rhinitis and anaphylaxis.

General Preparation of this compound Solution

This compound maleate can be prepared for administration as follows:

  • Stock Solution: Dissolve this compound maleate in an organic solvent such as DMSO (up to 20 mg/ml) or ethanol (up to 5 mg/ml).[1]

  • Aqueous Solution: For administration, further dilute the stock solution in a sterile, isotonic saline or phosphate-buffered saline (PBS, pH 7.2). The solubility in PBS is approximately 10 mg/ml.[1]

  • Solvent Concentration: Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[1]

  • Storage: It is recommended to use freshly prepared aqueous solutions (do not store for more than one day).[1]

Protocol 1: Evaluation of this compound in a Model of Allergic Rhinitis

This protocol is adapted from models used to test other antihistamines in guinea pigs.

Sensitization Sensitization (Days 1 & 8) Ovalbumin + Adjuvant (i.p.) Treatment This compound or Vehicle Administration (Prior to Challenge) Sensitization->Treatment Challenge Allergen Challenge (Day 21) Intranasal Ovalbumin Observation Observation & Scoring (Sneezing, Nose Rubbing) Challenge->Observation Treatment->Challenge Analysis Data Analysis Observation->Analysis

Caption: Workflow for the allergic rhinitis model in guinea pigs.

  • Male Dunkin Hartley guinea pigs (300-400g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)₃) as an adjuvant

  • This compound

  • Vehicle (e.g., saline with minimal DMSO)

  • Intranasal administration device

  • Sensitization:

    • On day 1 and day 8, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml saline containing 0.3 mg OVA and 30 mg Al(OH)₃.

  • Treatment:

    • On day 21, administer the prepared this compound solution or vehicle to the guinea pigs via the desired route (e.g., oral gavage or i.p. injection) at a predetermined time before the allergen challenge. Dosages can be based on the ED50/PD50 values, for instance, in the range of 0.01 to 1 mg/kg.

  • Allergen Challenge:

    • Following drug administration, challenge the animals by intranasal instillation of 20 µl of 5% OVA in saline into each nostril.

  • Observation and Scoring:

    • Immediately after the challenge, observe the animals for 30-60 minutes and record the frequency of sneezing and nose rubbing.

  • Data Analysis:

    • Compare the symptom scores between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Evaluation of this compound in a Histamine-Induced Bronchoconstriction Model

This protocol assesses the ability of this compound to protect against direct histamine challenge.

Anesthesia Anesthetize Guinea Pig Cannulation Tracheal Cannulation & Mechanical Ventilation Anesthesia->Cannulation Treatment This compound or Vehicle Administration (i.v.) Cannulation->Treatment Histamine_Challenge Histamine Challenge (i.v.) Treatment->Histamine_Challenge Measurement Measure Bronchoconstriction (e.g., Airway Pressure) Histamine_Challenge->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for the histamine-induced bronchoconstriction model.

  • Male Hartley guinea pigs (250-300g)

  • Anesthetic (e.g., urethane)

  • Tracheal cannula

  • Mechanical ventilator

  • Pressure transducer

  • This compound

  • Vehicle

  • Histamine solution

  • Animal Preparation:

    • Anesthetize the guinea pig and perform a tracheostomy.

    • Insert a tracheal cannula and connect the animal to a mechanical ventilator.

    • Monitor and record baseline pulmonary inflation pressure.

  • Treatment:

    • Administer the prepared this compound solution or vehicle intravenously (i.v.).

  • Histamine Challenge:

    • After a set period for the drug to take effect, administer an i.v. bolus of histamine to induce bronchoconstriction. The dose of histamine should be predetermined to cause a submaximal bronchoconstrictor response.

  • Measurement:

    • Record the peak increase in pulmonary inflation pressure following the histamine challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the histamine-induced bronchoconstriction in the this compound-treated groups compared to the vehicle control group.

Concluding Remarks

These protocols provide a framework for the administration and evaluation of this compound in guinea pig models of allergy. Researchers should optimize dosages, timing of administration, and specific model parameters based on their experimental objectives and in accordance with institutional animal care and use guidelines. The provided quantitative data for this compound serves as a valuable starting point for dose-selection in these studies.

References

Application Note: A Validated HPLC Method for the Quantification of Azatadine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Azatadine in human plasma. The described protocol utilizes a liquid-liquid extraction procedure for sample preparation and a reversed-phase HPLC system for separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate measurement of this compound in plasma is required.

Introduction

This compound is a first-generation antihistamine with anticholinergic and antiserotonergic properties. It is used for the relief of symptoms associated with allergic rhinitis and urticaria. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for a validated HPLC method for the determination of this compound in human plasma.

Principle of the Method

This method is based on the extraction of this compound and an internal standard (IS), Loratadine, from human plasma via liquid-liquid extraction (LLE).[1][2] The extracted analytes are then separated on a C18 reversed-phase HPLC column with a suitable mobile phase. The quantification is performed by monitoring the UV absorbance at a specific wavelength. The concentration of this compound in the plasma samples is determined from a calibration curve constructed by analyzing plasma samples with known concentrations of the drug.

Materials and Reagents

  • This compound reference standard

  • Loratadine (Internal Standard) reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ethyl acetate (analytical grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Nitrogen gas

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable for this analysis.

Parameter Condition
HPLC System Agilent 1200 series or equivalent
Column Agilent TC-C18, 4.6 mm x 150 mm, 5 µm[1][2]
Mobile Phase 0.010 M Ammonium formate buffer (pH 4.3 with formic acid) : Acetonitrile (20:80, v/v)[1][2]
Flow Rate 0.6 mL/min[1][2]
Injection Volume 5 µL[1][2]
Column Temperature Ambient
Detection Wavelength 214 nm
Internal Standard Loratadine[1][2]
Run Time Approximately 5 minutes[1][2]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of this compound and Loratadine (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to obtain concentrations ranging from 0.5 ng/mL to 50 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)
  • To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample), add 50 µL of the Loratadine internal standard solution (concentration to be optimized).

  • Vortex the sample for 30 seconds.

  • Add 3 mL of ethyl acetate and vortex for 2 minutes.[1][2]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.[1][2]

  • Reconstitute the residue in 100 µL of the mobile phase.[1][2]

  • Inject 5 µL of the reconstituted sample into the HPLC system.[1][2]

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Linearity and Sensitivity

The linearity of the method was evaluated by analyzing calibration standards at different concentrations. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

Parameter Result
Calibration Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 0.05 ng/mL[1][2]
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three different concentration levels (low, medium, and high) on the same day and on three different days.

QC Concentration Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
Low 8.93 - 11.57[1][2]96.83 - 105.07[1][2]9.12 - 11.8997.21 - 104.55
Medium 9.21 - 10.9898.15 - 103.989.55 - 11.2398.01 - 103.67
High 9.56 - 11.2197.66 - 104.129.87 - 11.0197.98 - 104.02
Recovery and Matrix Effect

The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of analytes in reconstituted blank plasma extracts with those of pure standard solutions.

Analyte Extraction Recovery (%) Matrix Effect (%)
This compound > 85%Minimal
Loratadine (IS) > 80%[3]Minimal

Sample Analysis Workflow

The following diagram illustrates the workflow for the analysis of this compound in plasma samples.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (0.5 mL) Add_IS Add Internal Standard (Loratadine) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_EA Add Ethyl Acetate (3 mL) Vortex1->Add_EA Vortex2 Vortex Add_EA->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (214 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify label label

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The method has been validated according to standard bioanalytical guidelines and is suitable for use in a research setting for pharmacokinetic and other related studies. The use of a simple liquid-liquid extraction procedure and a common C18 column makes this method accessible to most analytical laboratories.

References

Application Notes and Protocols: Azatadine as a Positive Control in Histamine Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatadine is a first-generation histamine H1 receptor antagonist characterized by its competitive and reversible binding to H1 receptors on effector cells.[1][2][3] This action effectively blocks the downstream signaling cascade initiated by histamine, mitigating allergic and inflammatory responses.[1][3] Beyond its primary antihistaminic activity, this compound has also been shown to inhibit the release of histamine and leukotrienes from mast cells, suggesting a broader anti-inflammatory profile.[4] Its well-established mechanism of action and historical use make it a suitable positive control for in vitro and in vivo studies aimed at identifying and characterizing new H1 receptor antagonists.

This document provides detailed application notes and experimental protocols for utilizing this compound as a positive control in histamine H1 receptor binding and functional assays.

Data Presentation

CompoundBinding Affinity (Ki) for H1 Receptor (nM)Functional Potency (IC50) (nM)Notes
This compound Not readily availableNot readily availableInhibits histamine release at 10 µM and leukotriene release at 0.1-10 µM in human lung tissue.[2]
Mepyramine~2.3 (Kd)-Commonly used radioligand for H1 receptor binding assays.
Desloratadine~0.4-A second-generation antihistamine with high affinity for the H1 receptor.
Levocetirizine~3-An active enantiomer of cetirizine, another second-generation antihistamine.
Fexofenadine~10-A second-generation antihistamine.

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in mediating the physiological effects of histamine. This compound, as an H1 receptor antagonist, blocks the initial binding of histamine, thereby inhibiting this entire downstream signaling pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_cyto Ca2+ ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Cellular_Response Cellular Response (e.g., muscle contraction, inflammation) Ca_cyto->Cellular_Response Mediates This compound This compound (Positive Control) This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor, using this compound as a positive control.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Mepyramine (a selective H1 receptor antagonist).

  • Positive Control: this compound.

  • Test Compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mepyramine).

  • 96-well Filter Plates: GF/C or equivalent.

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 0.1 nM).

    • Prepare serial dilutions of the test compound in a similar manner.

    • Dilute the [3H]Mepyramine in assay buffer to the desired final concentration (typically around its Kd, e.g., 1-5 nM).

    • Dilute the cell membranes in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of [3H]Mepyramine, and 25 µL of cell membrane suspension to designated wells.

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 25 µL of [3H]Mepyramine, and 25 µL of cell membrane suspension.

    • Positive Control (this compound): Add 50 µL of each this compound dilution, 25 µL of [3H]Mepyramine, and 25 µL of cell membrane suspension.

    • Test Compound: Add 50 µL of each test compound dilution, 25 µL of [3H]Mepyramine, and 25 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound and the test compound.

    • Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (binding affinity) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Calcium Mobilization Assay

This protocol outlines a functional assay to measure the ability of a test compound to inhibit histamine-induced intracellular calcium release, with this compound serving as a positive control.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293, CHO, HeLa).

  • Cell Culture Medium.

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM, Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Histamine.

  • Positive Control: this compound.

  • Test Compound.

  • Pluronic F-127 (for aiding dye loading).

  • Probenecid (to prevent dye leakage).

  • Fluorescence Plate Reader with an injection system.

Procedure:

  • Cell Culture: Seed the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium and add the loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with assay buffer (containing Probenecid).

    • Add assay buffer containing various concentrations of this compound or the test compound to the respective wells.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of histamine (to a final concentration that elicits a submaximal response, e.g., EC80) into each well and continue recording the fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well after histamine addition.

    • Normalize the data by expressing the response in the presence of the compound as a percentage of the response with histamine alone.

    • Plot the percentage of inhibition against the log concentration of this compound and the test compound.

    • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a test compound for its H1 receptor antagonist activity using this compound as a positive control.

Experimental_Workflow Start Start: Test Compound and Positive Control (this compound) Binding_Assay Primary Screen: Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Secondary Screen: Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Active Compounds Data_Analysis Data Analysis and Comparison - Compare Ki and IC50 of Test Compound to this compound - Structure-Activity Relationship (SAR) Functional_Assay->Data_Analysis Conclusion Conclusion: Characterize Test Compound as an H1 Receptor Antagonist Data_Analysis->Conclusion

Caption: Experimental workflow for H1 receptor antagonist characterization.

References

Application of Azatadine in Elucidating Allergic Rhinitis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The underlying pathophysiology involves a complex cascade of events initiated by the cross-linking of immunoglobulin E (IgE) on mast cells, leading to their degranulation and the release of a plethora of inflammatory mediators. Histamine and leukotrienes are key players in the early-phase allergic reaction, responsible for characteristic symptoms such as sneezing, rhinorrhea, and nasal congestion. Azatadine, a first-generation antihistamine with potent H1-receptor antagonist activity, also exhibits significant anti-allergic and anti-inflammatory properties. These dual actions make this compound a valuable pharmacological tool for investigating the intricate signaling pathways of allergic rhinitis. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of these pathways.

Mechanism of Action of this compound in Allergic Rhinitis

This compound's primary mechanism of action is the competitive antagonism of histamine at H1 receptors on effector cells.[1] This blockade prevents histamine-induced vasodilation, increased capillary permeability, and sensory nerve stimulation, thereby alleviating the classic symptoms of allergic rhinitis.[1]

Beyond its antihistaminic effects, this compound demonstrates the ability to inhibit the release of other inflammatory mediators from mast cells.[2][3] This includes the suppression of histamine and leukotriene C4 (LTC4) release, suggesting an interference with the mast cell degranulation process itself.[2][3] The inhibition of these potent bronchoconstrictors and inflammatory mediators contributes to its overall efficacy in managing allergic responses. The anti-inflammatory properties of some antihistamines may also be linked to the modulation of intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which governs the expression of pro-inflammatory cytokines.[1] Additionally, the influx of extracellular calcium is a critical step in mast cell degranulation, and modulation of this process is a potential mechanism for the anti-allergic effects of compounds like this compound.[4][5]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data on the inhibitory effects of this compound on the release of key inflammatory mediators from human mast cells.

MediatorCell TypeStimulusThis compound ConcentrationPercent InhibitionReference
HistamineDispersed Human Lung Mast CellsAnti-IgE10 µM45%[2]
Leukotriene C4Dispersed Human Lung Mast CellsAnti-IgE10 µM85%[2]
Leukotrienes (C4 & D4)Passively Sensitized Human Lung FragmentsAntigen0.1 - 10 µM22 - 71% (dose-dependent)[2]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways in allergic rhinitis and the points of intervention by this compound.

Allergic_Rhinitis_Pathway cluster_early_phase Early Phase Allergic Reaction cluster_intervention This compound Intervention Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Cross-links on Degranulation Degranulation MastCell->Degranulation Activation leads to Histamine Histamine Degranulation->Histamine Release of Leukotrienes Leukotrienes Degranulation->Leukotrienes Release of H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Symptoms Allergic Rhinitis Symptoms (Sneezing, Rhinorrhea, Congestion) Leukotrienes->Symptoms Contribute to H1_Receptor->Symptoms Activation causes Azatadine_MC This compound Azatadine_MC->Degranulation Inhibits Azatadine_H1 This compound Azatadine_H1->H1_Receptor Blocks

Caption: Allergic Rhinitis Pathway and this compound's dual points of intervention.

Mast_Cell_Degranulation_Pathway cluster_activation Mast Cell Activation cluster_azatadine_effect Potential this compound Effects Allergen_IgE Allergen-IgE Complex FcεRI FcεRI Receptor Allergen_IgE->FcεRI Cross-links Signaling_Cascade Intracellular Signaling Cascade FcεRI->Signaling_Cascade Initiates Ca_Influx Calcium Influx Signaling_Cascade->Ca_Influx Leads to NF_kB NF-κB Activation Signaling_Cascade->NF_kB Degranulation Degranulation Ca_Influx->Degranulation Triggers Mediator_Release Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediator_Release This compound This compound This compound->Ca_Influx May inhibit This compound->NF_kB May modulate

Caption: Mast cell degranulation signaling cascade and potential sites of this compound's action.

Experimental Protocols

In Vitro: Human Mast Cell Degranulation Assay

This protocol outlines a method to assess the inhibitory effect of this compound on IgE-mediated degranulation of human mast cells.

1. Materials and Reagents:

  • Human Mast Cell Line (e.g., LAD2) or primary human lung mast cells

  • Cell culture medium (e.g., StemPro™-34 SFM)

  • Recombinant human Stem Cell Factor (SCF)

  • Human IgE

  • Anti-human IgE antibody

  • This compound maleate salt

  • Tyrode's buffer or similar physiological buffer

  • β-hexosaminidase substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well microplates

  • Spectrophotometer (plate reader)

2. Experimental Workflow:

Mast_Cell_Assay_Workflow start Start cell_culture Culture human mast cells with SCF start->cell_culture sensitization Sensitize cells with human IgE (overnight) cell_culture->sensitization wash Wash cells to remove unbound IgE sensitization->wash preincubation Pre-incubate cells with varying concentrations of this compound (or vehicle) wash->preincubation stimulation Stimulate cells with anti-human IgE to induce degranulation preincubation->stimulation incubation Incubate for 30-60 minutes at 37°C stimulation->incubation centrifugation Centrifuge to pellet cells incubation->centrifugation supernatant_collection Collect supernatant centrifugation->supernatant_collection beta_hex_assay Perform β-hexosaminidase assay on supernatant supernatant_collection->beta_hex_assay read_absorbance Read absorbance at 405 nm beta_hex_assay->read_absorbance data_analysis Analyze data and calculate percent inhibition read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro mast cell degranulation assay with this compound.

3. Detailed Methodology:

  • Cell Culture and Sensitization:

    • Culture human mast cells in appropriate medium supplemented with SCF.

    • Sensitize the cells by adding human IgE to the culture medium and incubating overnight.

  • Cell Preparation:

    • Harvest the sensitized cells and wash them twice with Tyrode's buffer to remove unbound IgE.

    • Resuspend the cells in Tyrode's buffer at a suitable concentration (e.g., 1 x 10^6 cells/mL).

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in Tyrode's buffer to achieve the desired final concentrations.

    • In a 96-well plate, add the cell suspension to each well.

    • Add the different concentrations of this compound or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Degranulation Induction:

    • Induce degranulation by adding anti-human IgE antibody to all wells except the negative control.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Measurement of β-hexosaminidase Release:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer a portion of the supernatant to a new 96-well plate.

    • Add the β-hexosaminidase substrate to each well and incubate at 37°C until a color change is observed.

    • Add the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control (cells stimulated with anti-IgE without this compound).

    • Determine the percent inhibition of degranulation by this compound at each concentration.

In Vivo: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This protocol describes an animal model to evaluate the in vivo efficacy of this compound in alleviating the symptoms of allergic rhinitis.[6][7][8]

1. Animals and Materials:

  • Male Dunkin-Hartley guinea pigs

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Sterile saline

  • This compound maleate salt

  • Nasal lavage equipment

  • ELISA kits for histamine and relevant cytokines (e.g., IL-4, IL-5, IL-13, TNF-α)

2. Experimental Workflow:

Guinea_Pig_Model_Workflow start Start acclimatization Acclimatize guinea pigs start->acclimatization sensitization Sensitize guinea pigs with intraperitoneal injections of OVA and aluminum hydroxide acclimatization->sensitization challenge Challenge with intranasal instillation of OVA to induce allergic rhinitis sensitization->challenge treatment Administer this compound or vehicle control orally or intranasally challenge->treatment symptom_observation Observe and score allergic symptoms (sneezing, nasal rubbing, rhinorrhea) treatment->symptom_observation nasal_lavage Perform nasal lavage to collect fluid symptom_observation->nasal_lavage mediator_analysis Analyze nasal lavage fluid for histamine and cytokine levels using ELISA nasal_lavage->mediator_analysis histology (Optional) Histological analysis of nasal mucosa mediator_analysis->histology end End histology->end

Caption: Workflow for the ovalbumin-induced allergic rhinitis model in guinea pigs.

3. Detailed Methodology:

  • Sensitization:

    • Sensitize guinea pigs by administering intraperitoneal injections of a mixture of OVA and aluminum hydroxide in sterile saline on alternate days for a period of two weeks.

  • Challenge:

    • One week after the final sensitization injection, challenge the animals by intranasal instillation of an OVA solution daily for one week to induce allergic rhinitis symptoms.

  • This compound Administration:

    • Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage or intranasal).

    • Divide the sensitized and challenged animals into treatment groups: vehicle control and one or more this compound dose groups.

    • Administer this compound or vehicle at a specified time before the final OVA challenge.

  • Symptom Assessment:

    • Following the final OVA challenge, observe each animal for a defined period (e.g., 30 minutes) and score the frequency of sneezing and nasal rubbing, and the severity of rhinorrhea.

  • Nasal Lavage and Mediator Analysis:

    • After the observation period, perform a nasal lavage with sterile saline to collect nasal secretions.

    • Centrifuge the lavage fluid to remove cellular debris.

    • Analyze the supernatant for levels of histamine and key cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) using commercially available ELISA kits.

  • Histological Examination (Optional):

    • At the end of the experiment, euthanize the animals and collect the nasal tissues.

    • Fix, embed, and section the tissues for histological staining (e.g., Hematoxylin and Eosin, Toluidine Blue) to assess inflammatory cell infiltration and mast cell degranulation in the nasal mucosa.

Conclusion

This compound serves as a multifaceted tool for investigating the pathophysiology of allergic rhinitis. Its well-defined H1-receptor antagonism allows for the specific study of histamine-mediated pathways, while its ability to inhibit mast cell degranulation provides a means to explore the upstream signaling events that lead to the release of a broader range of inflammatory mediators. The protocols provided herein offer a framework for researchers to utilize this compound in both in vitro and in vivo models to further unravel the complexities of allergic inflammation and to evaluate the potential of novel therapeutic strategies.

References

Application Notes and Protocols for Topical Administration of Azatadine in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the topical administration of Azatadine in a murine model of acute skin inflammation. This compound is a potent histamine H1 receptor antagonist with additional anti-serotonin and mast cell stabilizing properties.[1][2][3] Its topical application is explored here as a therapeutic approach for inflammatory skin conditions. This document outlines the necessary materials, experimental procedures, and data analysis techniques for assessing the efficacy of topical this compound. Furthermore, it includes representative data and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a first-generation antihistamine that effectively blocks the action of histamine at H1 receptors.[1][2] Histamine is a key mediator in allergic and inflammatory responses, responsible for pruritus, vasodilation, and increased vascular permeability.[4] Beyond its antihistaminic effects, this compound has been shown to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[3][5] While systemically administered antihistamines are common, topical application offers the potential for localized treatment of skin disorders with reduced systemic side effects.[2][6] Studies with other topical antihistamines in murine models have demonstrated significant anti-inflammatory activity and improvement in skin barrier function, suggesting a promising therapeutic avenue for conditions like atopic dermatitis and contact dermatitis.[2][7]

This protocol details the use of a TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear inflammation model to evaluate the anti-inflammatory effects of topically applied this compound.[8]

Signaling Pathway of this compound Action

This compound exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor, a Gq protein-coupled receptor. In an inflammatory state, histamine binds to this receptor, initiating a signaling cascade that promotes the inflammatory response. This compound competitively blocks this binding, thereby inhibiting the downstream signaling pathway.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor (Gq-coupled) PLC Phospholipase C (PLC) H1R->PLC Activates This compound This compound This compound->H1R Blocks Histamine Histamine Histamine->H1R PIP2 PIP2 PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MEK_ERK MEK/ERK Pathway PKC->MEK_ERK Activates NFkB_Activation NF-κB Activation MEK_ERK->NFkB_Activation Leads to Inflammatory_Genes Transcription of Inflammatory Genes (e.g., Cytokines, Chemokines) NFkB_Activation->Inflammatory_Genes Promotes

Caption: this compound blocks the Histamine H1 receptor signaling cascade.

Experimental Protocols

Formulation of Topical this compound (1% w/w)

Objective: To prepare a stable and non-irritating cream-based formulation for topical application.

Materials:

  • This compound maleate powder

  • Vehicle cream (e.g., a standard hydrophilic ointment base or a commercially available base like Cetaphil® or Vanicream™)

  • Spatula

  • Weighing balance

  • Ointment slab or mortar and pestle

Procedure:

  • Calculate the required amount of this compound maleate and vehicle cream for the desired final quantity (e.g., for 10g of 1% cream, use 100mg of this compound maleate and 9.9g of vehicle).

  • Weigh the this compound maleate powder accurately.

  • Levigate the powder with a small amount of the vehicle on the ointment slab until a smooth, uniform paste is formed.

  • Gradually incorporate the remaining vehicle in small portions, mixing thoroughly with the spatula after each addition until the mixture is homogeneous.

  • Store the final formulation in an airtight, light-resistant container at 4°C. A vehicle-only control cream should be prepared using the same procedure without the active pharmaceutical ingredient.

TPA-Induced Ear Inflammation Model in Mice

Objective: To induce acute skin inflammation in a mouse model to test the efficacy of topical this compound.

Animals:

  • Male BALB/c or C57BL/6 mice, 8-10 weeks old. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

Materials:

  • This compound formulation (1% w/w)

  • Vehicle control cream

  • Positive control (e.g., Dexamethasone 0.1% cream)

  • TPA (12-O-tetradecanoylphorbol-13-acetate) solution (e.g., 2.5 µg in 20 µL acetone)

  • Acetone (vehicle for TPA)

  • Calipers or a thickness gauge

  • Anesthesia (e.g., isoflurane)

  • Standard laboratory animal consumables

Experimental Workflow Diagram:

Experimental Workflow start Start: Acclimatize Mice (1 week) grouping Randomize into Treatment Groups (n=6-8 per group) start->grouping baseline Measure Baseline Ear Thickness (Day 0, Time 0) grouping->baseline treatment Topical Treatment Application (20 mg of cream to right ear) baseline->treatment tpa_induction Induce Inflammation: Apply TPA (2.5 µg/20 µL) to right ear (30 mins post-treatment) treatment->tpa_induction measurements Measure Ear Thickness at 4, 8, 24, and 48 hours tpa_induction->measurements euthanasia Euthanize Mice (48 hours post-TPA) measurements->euthanasia tissue_collection Collect Ear Punch Biopsy (e.g., 6 mm) for further analysis euthanasia->tissue_collection analysis Data Analysis: - Edema Calculation - Histology (H&E) - Cytokine Analysis (ELISA/qPCR) tissue_collection->analysis

Caption: Workflow for TPA-induced ear inflammation study.

Procedure:

  • Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Naive (No treatment)

    • Group 2: TPA + Vehicle Cream

    • Group 3: TPA + this compound Cream (1%)

    • Group 4: TPA + Dexamethasone Cream (0.1%)

  • Baseline Measurement: Anesthetize the mice and measure the initial thickness of the right ear using a digital caliper.

  • Topical Application: Apply 20 mg of the corresponding topical formulation (Vehicle, this compound, or Dexamethasone) gently and evenly to both the inner and outer surfaces of the right ear.

  • Inflammation Induction: Thirty minutes after the topical treatment, apply 20 µL of the TPA solution (10 µL on each side) to the right ear of all mice except the naive group. The left ear serves as an internal control.

  • Edema Measurement: Measure the ear thickness of both ears at 4, 8, 24, and 48 hours post-TPA application. The degree of edema is calculated as the difference between the ear thickness at the measured time point and the baseline thickness.

  • Tissue Collection: At the end of the experiment (48 hours), euthanize the mice according to approved institutional guidelines. Collect a 6 mm punch biopsy from the ear for further analysis.

  • Further Analysis (Optional):

    • Histology: Fix the tissue in 10% neutral buffered formalin for histopathological analysis (e.g., Hematoxylin and Eosin staining to assess inflammatory cell infiltration and dermal thickness).

    • Biochemical Analysis: Homogenize the tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA or gene expression via qPCR.

Data Presentation

The following tables present representative quantitative data based on published findings for topical antihistamines and the known anti-inflammatory effects of this compound.[2][5][6][9]

Table 1: Effect of Topical this compound on TPA-Induced Ear Edema in Mice

Treatment GroupEar Thickness Increase (mm) at 24h (Mean ± SEM)Edema Inhibition (%)
TPA + Vehicle0.25 ± 0.02-
TPA + this compound (1%)0.14 ± 0.0144%
TPA + Dexamethasone (0.1%)0.09 ± 0.0164%
*p < 0.05 compared to TPA + Vehicle group.

Table 2: Representative Effect of Topical this compound on Inflammatory Cytokine Levels in Ear Tissue

Treatment GroupTNF-α (pg/mg tissue)IL-1β (pg/mg tissue)
Naive25 ± 415 ± 3
TPA + Vehicle150 ± 1295 ± 8
TPA + this compound (1%)85 ± 950 ± 6
*p < 0.05 compared to TPA + Vehicle group.

Conclusion

This document provides a comprehensive protocol for evaluating the anti-inflammatory efficacy of topical this compound in a validated preclinical model. The methodologies described can be adapted for various research purposes, including formulation optimization and mechanistic studies. The representative data indicate that topical this compound holds potential for mitigating skin inflammation by inhibiting edema and reducing the production of key inflammatory cytokines. Researchers should adhere to all institutional and national guidelines for the ethical use of laboratory animals.

References

Troubleshooting & Optimization

Troubleshooting Azatadine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azatadine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation antihistamine with anticholinergic (drying) and antiserotonergic properties.[1][2][3][4] Its primary mechanism of action is as a histamine H1 receptor antagonist.[1][2] It competes with histamine for binding to H1 receptors on effector cells, thereby reducing the allergic response.[1][2]

Q2: What is the difference between this compound and this compound Maleate?

This compound is the active pharmaceutical ingredient, a weakly basic compound. This compound maleate is the dimaleate salt of this compound.[5] Salt forms of drugs are often used to improve solubility and stability.[4] For experimental purposes, it is crucial to note which form is being used as the molecular weight and solubility properties will differ.

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What could be the cause?

Precipitation upon dilution of an this compound stock solution (often prepared in an organic solvent like DMSO) into an aqueous buffer is a common issue. This is primarily due to the lower solubility of this compound in the final aqueous solution compared to the concentrated stock. This compound is a weakly basic compound, and its solubility is pH-dependent. If the pH of your aqueous buffer is neutral or basic, the solubility of this compound will be significantly lower than in acidic conditions.

Troubleshooting Guide: this compound Solubility

This guide provides solutions to common problems encountered when preparing this compound solutions in aqueous buffers.

Problem 1: this compound powder is not dissolving in my aqueous buffer.

  • Cause: this compound, particularly the free base, has low intrinsic solubility in neutral or alkaline aqueous solutions. Its pKa is approximately 7.91, meaning it is more soluble in acidic conditions where it is protonated.[1][6][7]

  • Solution:

    • pH Adjustment: Lowering the pH of your buffer to a value below the pKa of this compound (e.g., pH 4-6) will increase its solubility.

    • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, and then dilute this stock into your aqueous buffer with vigorous stirring.[3][8] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • Use of this compound Maleate: The maleate salt form of this compound generally exhibits higher aqueous solubility.[4]

    • Heating and Sonication: Gently warming the solution and using a sonicator can help to dissolve the compound.[9] However, be cautious about the thermal stability of this compound.

Problem 2: My this compound solution is clear initially but forms a precipitate over time.

  • Cause: This could be due to a few factors:

    • Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable and precipitates over time.

    • Temperature Changes: If the solution was prepared at an elevated temperature, cooling to room temperature or 4°C can decrease solubility and lead to precipitation.

    • pH Shift: Absorption of atmospheric CO2 can slightly lower the pH of unbuffered or weakly buffered solutions, but for a basic drug like this compound, a significant pH shift leading to precipitation is less likely unless the buffer capacity is very low.

  • Solution:

    • Prepare Fresh Solutions: It is always recommended to prepare this compound solutions fresh for each experiment.

    • Store Concentrated Stocks: If storage is necessary, it is best to store concentrated stock solutions in a suitable organic solvent at -20°C or -80°C and dilute to the final aqueous concentration just before use.[9]

    • Check Final Concentration: Ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit at the experimental pH and temperature.

Problem 3: I need to prepare a sterile solution of this compound for cell culture.

  • Cause: Standard autoclaving is not suitable for many organic compounds like this compound as it can cause degradation.

  • Solution:

    • Sterile Filtration: After dissolving this compound and preparing the final aqueous solution, sterilize it by passing it through a 0.22 µm syringe filter.[9] This should be done as the final step before adding to your cell culture medium.

    • Aseptic Technique: Ensure all steps of solution preparation are carried out under aseptic conditions in a laminar flow hood to prevent microbial contamination.

Quantitative Data

Table 1: Solubility of this compound and its Maleate Salt in Various Solvents

CompoundSolventSolubilityReference
This compoundWater0.11 g/L (Predicted)[6]
This compound MaleateWaterVery Soluble[10]
This compound MaleateWater≥ 100 mg/mL[9][11]
This compound MaleateDMSO≥ 100 mg/mL[9][11]
This compound MaleateDMF20 mg/mL[3]
This compound MaleateEthanol5 mg/mL[3]
This compound MaleatePBS (pH 7.2)10 mg/mL[3]

Note: "Very soluble" is a qualitative description. The quantitative value of ≥ 100 mg/mL for this compound Maleate in water and DMSO indicates high solubility, but the saturation point may be higher. The predicted water solubility for the free base is significantly lower.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Maleate Stock Solution in DMSO

  • Weighing: Accurately weigh out 5.23 mg of this compound Maleate (Molecular Weight: 522.55 g/mol ).

  • Dissolution: Add 1 mL of high-purity DMSO to the weighed this compound Maleate.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

  • Thaw Stock: Thaw a frozen aliquot of the 10 mM this compound Maleate stock solution in DMSO at room temperature.

  • Dilution: In a sterile tube, perform a 1:100 dilution of the stock solution into your desired cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Mixing: Gently mix the solution by pipetting up and down or by inverting the tube.

  • Final Application: Add the desired volume of the 100 µM working solution to your cell culture wells. Ensure the final concentration of DMSO is not toxic to your cells (typically ≤ 0.1%).

Protocol 3: Formulation of this compound for In Vivo Oral Administration in Rodents

A common vehicle for oral gavage studies involves a suspension of the compound.

  • Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) methylcellulose in sterile water.

  • Weighing: Weigh the required amount of this compound Maleate for your desired dosage.

  • Suspension: Add a small amount of the vehicle to the weighed this compound Maleate and triturate to form a smooth paste.

  • Dilution: Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension at the desired final concentration.

  • Administration: Administer the suspension to the animals via oral gavage immediately after preparation to ensure homogeneity.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for troubleshooting solubility issues.

G Troubleshooting this compound Solubility Issues cluster_start cluster_problem Problem Identification cluster_solution Potential Solutions cluster_outcome start Start: Need to prepare This compound solution precipitate Precipitation or incomplete dissolution start->precipitate instability Solution unstable (precipitates over time) start->instability ph_adjust Adjust pH (acidic) precipitate->ph_adjust cosolvent Use co-solvent (e.g., DMSO, Ethanol) precipitate->cosolvent salt_form Use this compound Maleate precipitate->salt_form heat_sonicate Apply gentle heat or sonication precipitate->heat_sonicate fresh_prep Prepare fresh solution instability->fresh_prep stock_storage Store concentrated stock at low temperature instability->stock_storage end Successful Preparation: Clear, stable solution ph_adjust->end cosolvent->end salt_form->end heat_sonicate->end fresh_prep->end stock_storage->end

Caption: A workflow for troubleshooting common solubility issues with this compound.

G This compound Mechanism of Action: H1 Receptor Antagonism cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Cascade cluster_key Key H1R Histamine H1 Receptor (Gq-protein coupled) PLC Phospholipase C (PLC) H1R->PLC Activates Block Blocks IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R k1 Activator k2 Inhibitor k3 Signaling Molecule k4 Receptor k5 Cellular Outcome

Caption: The signaling pathway of the H1 receptor and its inhibition by this compound.

G This compound's Anticholinergic and Antiserotonergic Effects cluster_anticholinergic Anticholinergic Action cluster_antiserotonergic Antiserotonergic Action ACh Acetylcholine Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds ACh_effect Parasympathetic Effects (e.g., smooth muscle contraction, secretion) Muscarinic_R->ACh_effect Mediates Block1 Blocks Serotonin Serotonin (5-HT) Serotonin_R Serotonin Receptor Serotonin->Serotonin_R Binds Serotonin_effect Serotonergic Effects Serotonin_R->Serotonin_effect Mediates Block2 Blocks This compound This compound This compound->Muscarinic_R This compound->Serotonin_R

Caption: this compound also exhibits antagonist activity at muscarinic and serotonin receptors.

References

Technical Support Center: Optimizing Azatadine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Azatadine in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in vitro systems?

This compound is a first-generation H1-receptor antihistamine.[1] Its primary mechanism of action is the competitive antagonism of histamine at H1-receptors on effector cells.[2] This action blocks the downstream effects of histamine, such as the release of pro-inflammatory mediators. Additionally, this compound possesses anti-serotonin, anticholinergic, and sedative effects which may be observable in certain in vitro models.[2]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro experiments, particularly those involving mast cells and the inhibition of mediator release. In studies on human lung fragments, this compound demonstrated a dose-dependent inhibition of leukotriene release within this range, with histamine release also being inhibited at 10 µM.

Q3: What are the known anti-inflammatory effects of this compound beyond H1-receptor antagonism?

First-generation antihistamines like this compound are known to have broader anti-inflammatory properties.[1] These effects may be attributed to the inhibition of pro-inflammatory mediator release from mast cells and basophils, reduced chemotaxis and activation of inflammatory cells, and decreased expression of adhesion molecules.[1] While direct evidence for this compound's effect on specific signaling pathways is limited, it is hypothesized to modulate pathways like NF-κB, similar to other antihistamines.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data for this compound and related compounds to guide experimental design.

Table 1: Effective Concentrations of this compound in Mast Cell-Based Assays

Cell/Tissue TypeAssayEffective Concentration RangeObserved Effect
Human Lung FragmentsLeukotriene Release Assay0.1 - 10 µM22-71% inhibition of leukotriene C4 and D4 release.
Human Lung FragmentsHistamine Release Assay10 µMInhibition of histamine release.
Dispersed Human Lung Mast CellsMediator Release AssayNot Specified45% inhibition of histamine release and 85% inhibition of leukotriene C4 release.[3]

Table 2: Comparative Cytotoxicity of H1-Receptor Antagonists (LC50/IC50 Values)

CompoundCell LineAssayIC50 / LC50
Desloratadine (ionic form)Murine MelanomaMTT Assay8.863 µg/mL
Desloratadine (micellar form)Murine MelanomaMTT Assay5.160 µg/mL
LoratadineNon-Small Cell Lung Cancer (A549, NCI-H1299, NCI-H661)Propidium Iodide Exclusion60.1 - 85.6 µM
TerfenadineNon-Small Cell Lung Cancer (A549, NCI-H1299, NCI-H661)Propidium Iodide Exclusion5.4 - 8.2 µM

Experimental Protocols

Protocol 1: Determination of this compound's Effect on Mast Cell Degranulation (Histamine Release Assay)

Objective: To determine the concentration-dependent effect of this compound on antigen-induced histamine release from mast cells (e.g., RBL-2H3 cell line).

Materials:

  • RBL-2H3 cells

  • Dinitrophenyl-human serum albumin (DNP-HSA) (antigen)

  • Anti-DNP IgE

  • This compound stock solution (in DMSO or appropriate solvent)

  • Tyrode's buffer

  • Triton X-100 (for cell lysis)

  • Histamine ELISA kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight to allow for adherence.

  • Sensitization: Sensitize the cells with anti-DNP IgE (concentration to be optimized) for 2-4 hours at 37°C.

  • Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • This compound Pre-treatment: Add varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (solvent only). Incubate for 1 hour at 37°C.

  • Antigen Challenge: Stimulate the cells with DNP-HSA (concentration to be optimized) for 30-60 minutes at 37°C to induce degranulation.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for histamine measurement.

  • Total Histamine (Lysis): To determine the total histamine content, lyse the cells in a separate set of wells with Triton X-100.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release for each concentration of this compound relative to the total histamine content after subtracting the spontaneous release (vehicle control without antigen).

Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Mast Cell Degranulation Assay A Seed Mast Cells B Sensitize with IgE A->B C Pre-treat with this compound B->C D Challenge with Antigen C->D E Measure Histamine Release D->E

Caption: Workflow for assessing this compound's effect on mast cell degranulation.

G cluster_pathway Hypothesized Inhibition of NF-κB Signaling by this compound Stimulus Inflammatory Stimulus (e.g., Antigen, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene This compound This compound This compound->Receptor Blocks (H1R) This compound->IKK Hypothesized Inhibition

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via NF-κB.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibition of mediator release - this compound concentration is too low.- Incubation time is insufficient.- Cell responsiveness is low.- Perform a dose-response curve with a wider concentration range (e.g., 0.01 µM to 100 µM).- Increase the pre-incubation time with this compound (e.g., up to 2 hours).- Ensure cells are healthy and responsive to the positive control stimulus.
High background in cytotoxicity assays - this compound precipitates at high concentrations.- Solvent (e.g., DMSO) concentration is too high.- this compound interferes with the assay chemistry.- Visually inspect the wells for any precipitate. If observed, reduce the maximum concentration or use a different solvent.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).- Run a cell-free control with this compound and the assay reagents to check for direct interaction.
Inconsistent results between experiments - Variability in cell passage number.- Inconsistent reagent preparation.- Pipetting errors.- Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure proper storage.- Use calibrated pipettes and ensure thorough mixing of solutions.
Unexpected cell death at low concentrations - The specific cell line is highly sensitive to this compound.- Contamination of the cell culture or reagents.- Perform a preliminary toxicity screen with a very low concentration range.- Check for signs of contamination (e.g., cloudy medium, pH changes) and test reagents for contamination.

References

Preventing Azatadine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Azatadine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-generation antihistamine that acts as a potent H1 receptor antagonist.[1] It competitively inhibits the binding of histamine to H1 receptors on effector cells, thereby reducing the intensity of allergic reactions and tissue injury responses mediated by histamine release.[1] this compound also exhibits anticholinergic and antiserotonin activities.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It has limited solubility in water but is soluble in phosphate-buffered saline (PBS) at pH 7.2. The salt form, this compound dimaleate, generally exhibits enhanced water solubility and stability.[2][3]

Q3: Why is my this compound precipitating in the cell culture medium?

This compound precipitation in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low intrinsic aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the drug can crash out of solution if its concentration exceeds its solubility limit in the final medium.[4]

  • High Concentration: Using a final working concentration of this compound that is too high for the specific cell culture medium can lead to precipitation.

  • pH of the Medium: The solubility of weakly basic drugs like this compound can be pH-dependent.[5] Standard cell culture media are typically buffered around pH 7.2-7.4, which may not be optimal for this compound's solubility.

  • Interactions with Media Components: Components in the cell culture medium, such as salts, proteins (especially in the presence of serum), and other organic molecules, can interact with this compound and reduce its solubility.[6][7][8][9]

  • Temperature Changes: Fluctuations in temperature, such as moving media from refrigeration to an incubator, can affect the solubility of compounds and may lead to precipitation.[10]

  • Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause localized supersaturation and immediate precipitation.

Q4: Can the presence of serum in the media affect this compound solubility?

Yes, the presence of serum can have a complex effect on the solubility of lipophilic drugs like this compound. While serum proteins can sometimes bind to drugs and increase their apparent solubility, they can also interact in ways that promote aggregation and precipitation.[11][12] The specific effect can depend on the drug, the serum concentration, and the overall composition of the medium.

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to identifying and resolving this compound precipitation issues in your cell culture experiments.

Problem: Visible precipitate or cloudiness in the cell culture medium after adding this compound.

Potential Cause Troubleshooting Steps Expected Outcome
High Final Concentration 1. Perform a Dose-Response Curve: Start with a lower concentration range based on published IC50 values (e.g., 6.5 nM - 10 nM for histamine and cholinergic inhibition) and gradually increase the concentration.[2][13] 2. Check for Cellular Toxicity: High concentrations may not only precipitate but also be toxic to cells. Correlate precipitation with cell viability assays.Determine the optimal, non-precipitating working concentration range for your specific cell line and experimental conditions.
Inadequate Stock Solution Preparation 1. Use an Appropriate Solvent: Prepare a high-concentration stock solution in 100% DMSO. 2. Ensure Complete Dissolution: Gently warm the solution and vortex until the compound is fully dissolved before making further dilutions.A clear, high-concentration stock solution that minimizes the volume of organic solvent added to the culture medium.
"Solvent Shock" During Dilution 1. Use a Serial Dilution Approach: Instead of adding the DMSO stock directly to the final volume of media, perform an intermediate dilution step in a smaller volume of serum-free media or PBS. 2. Slow Addition and Mixing: Add the this compound solution dropwise to the culture medium while gently swirling the plate or flask.Gradual dilution prevents localized high concentrations of the drug and the organic solvent, reducing the likelihood of immediate precipitation.
Media Composition and pH 1. Test Different Media Formulations: If precipitation persists, try a different basal medium. 2. Serum-Free vs. Serum-Containing Media: Evaluate if precipitation is more prominent in the presence or absence of serum. You may need to switch to a serum-free medium or reduce the serum concentration.Identify a media formulation that is more compatible with this compound at your desired working concentration.
Temperature Effects 1. Pre-warm all Solutions: Ensure that your cell culture medium, supplements, and this compound dilutions are all warmed to 37°C before mixing.Minimizing temperature fluctuations will help maintain the solubility of this compound in the culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: 290.41 g/mol )

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Dilutions and Dosing Cells

This protocol provides a step-by-step guide for diluting the this compound stock solution and treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum)

  • Sterile conical tubes or microcentrifuge tubes for dilution

  • Cell culture plates with seeded cells

Methodology:

  • Thaw the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions:

    • For a final concentration of 10 µM in 1 mL of media, you would typically add 1 µL of the 10 mM stock. To avoid "solvent shock," first, dilute the 1 µL of stock into a larger volume (e.g., 100 µL) of pre-warmed serum-free medium or PBS.

    • Gently mix this intermediate dilution.

  • Dose the Cells:

    • Add the appropriate volume of the intermediate dilution to your cell culture wells containing pre-warmed complete medium to achieve the desired final concentration.

    • For example, add the 101 µL of the intermediate dilution to the well to reach a final volume of 1 mL and a final this compound concentration of 10 µM (and a final DMSO concentration of 0.1%).

  • Mix Gently: After adding the this compound solution, gently swirl the plate to ensure even distribution in the medium.

  • Include a Vehicle Control: In parallel, treat a set of cells with the same final concentration of DMSO (the vehicle) as used in the this compound-treated wells.

  • Incubate: Return the cell culture plate to the incubator and proceed with your experimental timeline.

Signaling Pathway and Experimental Workflow

Histamine H1 Receptor Signaling Pathway

This compound acts as an antagonist at the Histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to various cellular responses. This compound blocks this cascade by preventing the initial binding of histamine.

H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound inhibits the H1 receptor signaling pathway.

Experimental Workflow for Troubleshooting this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.

Troubleshooting_Workflow start Start: This compound Precipitation Observed check_conc 1. Review Working Concentration Is it within a reasonable range (nM to low µM)? start->check_conc conc_high Yes, concentration is high. check_conc->conc_high High conc_ok No, concentration seems appropriate. check_conc->conc_ok Appropriate lower_conc Action: Lower the working concentration. Perform a dose-response experiment. conc_high->lower_conc check_stock 2. Examine Stock Solution Preparation Is the stock clear? Is the DMSO fresh? conc_ok->check_stock lower_conc->check_stock stock_bad No, stock is cloudy or old. check_stock->stock_bad Problem stock_ok Yes, stock solution is fine. check_stock->stock_ok OK remake_stock Action: Prepare a fresh stock solution. Ensure complete dissolution. stock_bad->remake_stock check_dilution 3. Evaluate Dilution Method Are you adding stock directly to a large volume? stock_ok->check_dilution remake_stock->check_dilution dilution_bad Yes, direct addition. check_dilution->dilution_bad Direct dilution_ok No, using serial dilution. check_dilution->dilution_ok Serial serial_dilution Action: Use a serial dilution method. Add dropwise while mixing. dilution_bad->serial_dilution check_media 4. Assess Media Compatibility Is precipitation serum-dependent? Have you tried different media? dilution_ok->check_media serial_dilution->check_media media_issue Yes, issue seems media-related. check_media->media_issue Yes media_ok No, precipitation persists. check_media->media_ok No optimize_media Action: Test serum-free media or reduce serum %. Try a different basal medium. media_issue->optimize_media contact_support If precipitation continues, consider compound stability or consult with a technical specialist. media_ok->contact_support optimize_media->contact_support

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Azatadine stability in DMSO stock solutions over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azatadine. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound in DMSO stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: How should I prepare an this compound stock solution in DMSO?

A: To prepare a stock solution, dissolve this compound (or its maleate salt) in high-purity, anhydrous DMSO.[1][2] It is recommended to use fresh DMSO as it is hygroscopic (readily absorbs moisture), and the presence of water can affect compound solubility and stability.[2][3] For example, this compound maleate is soluble in DMSO at approximately 20 mg/mL, while this compound dimaleate solubility can reach up to 105 mg/mL.[1][2] To aid dissolution, gentle warming or sonication can be used if precipitation occurs.[4]

Q2: What are the recommended storage conditions and stability for this compound in DMSO?

A: For optimal stability, prepared DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored in sealed containers away from moisture.[4] The stability is dependent on the storage temperature. Please refer to the table below for specific recommendations.

Q3: What are the signs of degradation or instability in my this compound stock solution?

A: Visual signs of instability can include color change or the appearance of precipitate in the solution upon warming to room temperature. For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC/UV/MS) can be used to determine the concentration and purity of this compound relative to a standard.[5]

Q4: Can I repeatedly freeze-thaw my this compound DMSO stock solution?

A: It is strongly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4] While a general study on various compounds in DMSO showed no significant loss after 11 cycles, the stability of any specific compound can vary.[3][5] Minimizing freeze-thaw cycles is a best practice to ensure the integrity of the compound.

Q5: My this compound precipitated out of the solution upon dilution in an aqueous buffer. What should I do?

A: Precipitation upon dilution into aqueous media is a common issue for compounds with low water solubility.[6] This occurs because the compound, while soluble in the organic solvent (DMSO), is not soluble in the resulting DMSO-aqueous mixture.[6] To resolve this, consider making further dilutions in a buffer containing a co-solvent like PEG300 or Tween-80.[4] It is also crucial to ensure that the final concentration of DMSO in your experimental medium is low, as it can have physiological effects.[1] Aqueous solutions should be prepared fresh and ideally not stored for more than one day.[1][7]

Q6: What is the mechanism of action of this compound?

A: this compound is a first-generation antihistamine that acts as a potent H1 receptor antagonist.[8][9][10] It competes with histamine for H1 receptor sites on effector cells, which antagonizes the effects of histamine release, thereby reducing the intensity of allergic reactions.[8][9][10] Additionally, it has been shown to inhibit the release of inflammatory mediators, such as histamine and leukotriene C4, from mast cells.[11]

Data Summary Tables

Table 1: Recommended Storage Conditions and Stability of this compound Dimaleate in DMSO [4]

Storage TemperatureRecommended Storage PeriodKey Considerations
-80°CUp to 6 monthsPreferred for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.

Table 2: Solubility of this compound Forms

Compound FormSolventApproximate Solubility
This compound (maleate)DMSO20 mg/mL[1]
This compound (maleate)DMF20 mg/mL[1]
This compound (maleate)Ethanol5 mg/mL[1]
This compound (maleate)PBS (pH 7.2)10 mg/mL[1]
This compound dimaleateDMSO105 mg/mL (200.93 mM)[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected or Inconsistent Experimental Results • Compound degradation due to improper storage. • Inaccurate concentration due to precipitation. • Multiple freeze-thaw cycles.• Prepare fresh stock solutions from solid compound. • Use a new, single-use aliquot from a properly stored stock. • Confirm the concentration and purity of the stock solution using an analytical method like HPLC.
Precipitate Forms in DMSO Stock During Storage • Solution concentration is above its solubility limit at the storage temperature. • Absorption of water into the DMSO, reducing solubility.• Gently warm the solution to room temperature and sonicate to redissolve the compound before use.[4] • Ensure you are using anhydrous DMSO and store it properly to prevent moisture absorption.[2][12] • Consider preparing a slightly more dilute stock solution.
Precipitate Forms When Diluting into Aqueous Medium • Low aqueous solubility of this compound. • The final concentration of the compound in the aqueous medium is too high.• Prepare fresh dilutions immediately before use.[1] • Decrease the final concentration of this compound in your experiment. • Increase the percentage of DMSO in the final solution (note: keep DMSO concentration below levels toxic to cells, typically ≤0.5%). • For in vivo studies, use a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[4]
Low Cell Viability After Treatment • DMSO toxicity at high concentrations. • Intrinsic toxicity of the compound at the tested concentration.• Ensure the final concentration of DMSO in the cell culture medium is non-toxic (generally <0.5%, but cell-line dependent). • Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experiments.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound maleate (Formula Weight: 522.6 g/mol ).

  • Weighing: Accurately weigh out 5.23 mg of this compound maleate powder.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the powder.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved. If necessary, gentle warming can be applied.

  • Aliquoting: Dispense the solution into single-use, low-volume amber vials or polypropylene tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

G cluster_prep Preparation Workflow cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot short_term -20°C (≤ 1 month) aliquot->short_term Short-Term long_term -80°C (≤ 6 months) aliquot->long_term Long-Term

Caption: Workflow for preparing and storing this compound DMSO stock solutions.

Protocol 2: General Protocol for Diluting this compound DMSO Stock for In Vitro Experiments
  • Thaw: Remove a single-use aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional): If a very low final concentration is required, perform a serial dilution of the stock solution in DMSO or the appropriate cell culture medium.

  • Final Dilution: Directly add the required volume of the stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Mix immediately and thoroughly by gentle pipetting or swirling.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in the culture medium to ensure it remains at a non-toxic level (e.g., ≤0.5%).

  • Application: Add the final this compound-containing medium to your cells immediately. Do not store aqueous working solutions.[1]

G cluster_pathway This compound Mechanism of Action Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates EffectorCell Effector Cell (e.g., Smooth Muscle, Endothelial) H1R->EffectorCell Located on AllergicResponse Allergic Response (e.g., Vasodilation, Increased Permeability) EffectorCell->AllergicResponse Leads to This compound This compound This compound->H1R Competitively Blocks

Caption: this compound competitively antagonizes the histamine H1 receptor.

G start Precipitate observed upon dilution into aqueous buffer? check_conc Is the final concentration too high? start->check_conc Yes lower_conc Lower the final concentration. check_conc->lower_conc Yes check_dmso Is final DMSO % too low? check_conc->check_dmso No end Problem Solved lower_conc->end increase_dmso Increase final DMSO % (stay within cell tolerance). check_dmso->increase_dmso Yes use_cosolvent Use co-solvents (e.g., PEG300) for in vivo formulations. check_dmso->use_cosolvent No increase_dmso->end use_cosolvent->end

Caption: Troubleshooting decision tree for precipitation issues.

References

Identifying and minimizing Azatadine off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Azatadine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-generation antihistamine.[1] Its primary mechanism of action is as a competitive antagonist of the histamine H1 receptor.[2][3][4] By binding to H1 receptors on effector cells, it blocks the actions of endogenous histamine, thereby mitigating the physiological effects of allergic reactions, such as increased capillary permeability and edema.[2][5]

Q2: What are the known or potential off-target effects of this compound?

As a first-generation antihistamine, this compound is known to interact with several other receptors, leading to potential off-target effects in assays. These include:

  • Anticholinergic Effects: this compound exhibits activity as a cholinergic antagonist, which can cause effects like dry mouth or difficulty urinating.[2][6][7] This is a critical consideration in neurological or smooth muscle assays.

  • Anti-serotonin Effects: The drug is structurally related to cyproheptadine and possesses anti-serotonin activity.[5][6] This can influence results in assays involving serotonergic pathways.

  • Sedative Effects: this compound can cross the blood-brain barrier, leading to sedative effects, which may confound behavioral studies in animal models.[5][8]

  • Mast Cell Stabilization: In addition to receptor blockade, this compound can inhibit the release of histamine and leukotrienes from mast cells, an effect that goes beyond simple H1 antagonism.[6][9]

Q3: How can I differentiate between on-target H1 antagonism and off-target effects in my experiment?

Distinguishing on-target from off-target effects requires a systematic approach using specific controls and counter-screening assays:

  • Use a More Selective Antagonist: Include a second-generation, non-sedating antihistamine (e.g., Loratadine, Cetirizine) that has a higher selectivity for the H1 receptor and fewer anticholinergic effects. If the observed effect persists with this compound but not with the more selective compound, it is likely an off-target effect.

  • Rescue Experiments: For on-target H1 effects, co-administration of a histamine H1 receptor agonist should reverse or compete with the effects of this compound.

  • Cell Line Validation: Use cell lines that lack the H1 receptor (knockout or naturally deficient) but express potential off-target receptors (e.g., muscarinic or serotonergic receptors). An effect observed in these cells is definitively off-target.

  • Direct Off-Target Blockade: Use specific antagonists for suspected off-targets (e.g., atropine for muscarinic receptors) in conjunction with this compound to see if the unexpected effect is blocked.

Q4: What are the essential control experiments when using this compound?

To ensure data integrity, the following controls are recommended:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, saline) administered at the same volume.

  • Positive Control: A known, well-characterized H1 receptor antagonist to validate the assay's sensitivity to the intended mechanism.

  • Negative Control: A structurally similar but inactive compound, if available, to control for non-specific compound effects.

  • Concentration-Response Curve: Always perform a full dose-response analysis to understand the potency (EC50/IC50) of this compound in your system and to identify potential biphasic or complex responses that may indicate multiple mechanisms of action.

Pharmacological Profile of this compound

The following table summarizes the known quantitative data for this compound's interactions. First-generation antihistamines often have activity at multiple receptor types.

TargetInteraction TypeReported Affinity/Potency (IC50/Ki)Reference
On-Target
Histamine H1 ReceptorAntagonist~1-10 nM (Typical for class)[4],[10]
Known Off-Targets
Muscarinic ReceptorsAntagonistPotent activity reported[6],[10]
Serotonin ReceptorsAntagonistActivity reported[5],[6]
Mast CellsInhibitionInhibits mediator release[9]

Troubleshooting Guides

Problem 1: Unexpected Phenotypic Outcome in a Cell-Based Assay

Your assay, designed to measure a process independent of histamine signaling, shows a significant effect with this compound treatment.

  • Logical Troubleshooting Workflow

    G A Unexpected Phenotypic Result B Is the effect dose-dependent? A->B C No: Potential artifact (e.g., solubility, cytotoxicity). Check cell viability. B->C No D Yes: Likely pharmacological effect. B->D Yes E Hypothesize Off-Target Interaction (e.g., Anticholinergic, Anti-serotonin) D->E F Run counter-screen with specific antagonist for hypothesized off-target (e.g., Atropine). E->F G Does the antagonist block the effect? F->G H Yes: Off-target effect confirmed. G->H Yes I No: Investigate other potential off-targets or assay interference. G->I No

    Caption: Troubleshooting logic for unexpected assay results.

Problem 2: High Variability in a Receptor Binding Assay

You are performing a competitive binding assay with radiolabeled histamine and observe high well-to-well variability or inconsistent IC50 values for this compound.

  • Possible Causes & Solutions

    • Reagent Preparation: Ensure all reagents, especially buffers and competitor solutions, are at the correct pH and temperature.[11] Inconsistent buffer conditions can alter binding affinities.

    • Pipetting Inconsistency: Calibrate pipettes and use consistent technique.[11] For multi-channel pipetting, ensure all tips are sealed correctly.

    • Incubation Time/Temperature: Stacking plates during incubation can create temperature gradients.[11] Ensure a uniform temperature for all wells. Optimize incubation time to ensure equilibrium is reached.

    • Washing Steps: Inadequate or inconsistent washing can leave unbound radioligand, increasing background noise.[12] Ensure the washing process is gentle but thorough to avoid dislodging cell membranes.

    • Non-Specific Binding: Determine non-specific binding using a high concentration of a non-labeled competitor. If high, optimize buffer composition (e.g., add BSA or change salt concentration).

Problem 3: Confounding Sedative Effects in an In-Vivo Study

In your animal model for allergy or inflammation, the sedative effects of this compound are interfering with the interpretation of behavioral or physiological readouts.

  • Possible Solutions

    • Dose Reduction: Perform a dose-ranging study to find the minimum effective dose for H1 antagonism that produces the least amount of sedation.

    • Route of Administration: Consider local administration (e.g., intranasal, topical) if applicable to your model, to reduce systemic exposure and CNS effects.

    • Use a Selective Comparator: Include a control group treated with a non-sedating, peripherally-restricted second-generation antihistamine to isolate the peripheral H1-blocking effects from the central sedative effects.

    • Adjust Study Endpoints: If possible, choose endpoints that are less susceptible to sedative effects. For example, instead of a behavioral test, measure biomarkers of inflammation in tissue or blood samples.

Experimental Protocols & Workflows

Workflow for Identifying and Validating Off-Target Effects

This workflow provides a systematic process for characterizing the selectivity profile of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Hit Validation A Primary Assay (H1 Receptor Binding/Function) B Determine On-Target Potency (IC50 / EC50) A->B C Broad Panel Screen (e.g., InVEST44 Panel) [6] B->C Proceed if potent D Identify Potential 'Hits' (Targets with >50% inhibition) C->D E Dose-Response Assay on 'Hit' Target D->E Validate hits F Confirm IC50 for Off-Target E->F G Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells F->G

Caption: Experimental workflow for off-target identification.

Protocol 1: Histamine H1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: [3H]-Pyrilamine (a specific H1 antagonist).

  • Competitor: this compound, serial dilutions.

  • Non-specific binding control: Mepyramine (10 µM).

  • 96-well plates and filter mats (GF/C).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize H1-HEK293 cells and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer.

    • 50 µL of [3H]-Pyrilamine (at a final concentration near its Kd, e.g., 1 nM).

    • 50 µL of serially diluted this compound (or vehicle for total binding, or 10 µM Mepyramine for non-specific binding).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the plate contents through a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow filters to dry, then add scintillation fluid and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In-Vitro Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)

Objective: To assess the ability of this compound to inhibit IgE-mediated mast cell degranulation.

Materials:

  • RBL-2H3 mast cell line.

  • DMEM media with 10% FBS.

  • Anti-DNP IgE antibody.

  • DNP-HSA antigen.

  • Tyrode's buffer (for washing and release).

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Stop solution: 0.1 M Na2CO3/NaHCO3 buffer, pH 10.

  • 96-well plates.

Methodology:

  • Cell Seeding & Sensitization: Plate RBL-2H3 cells in 96-well plates at 5x10^4 cells/well. Add anti-DNP IgE (0.5 µg/mL) and incubate overnight to sensitize the cells.

  • Pre-treatment: Wash cells twice with Tyrode's buffer. Add Tyrode's buffer containing various concentrations of this compound (or vehicle) and incubate for 30 minutes at 37°C.

  • Antigen Challenge: Add DNP-HSA antigen (10-100 ng/mL) to all wells except the negative control wells. Incubate for 1 hour at 37°C to induce degranulation.

  • Supernatant Collection: Place the plate on ice to stop the reaction. Centrifuge briefly and carefully collect 50 µL of the supernatant from each well.

  • Enzyme Assay:

    • In a new plate, add 50 µL of the collected supernatant to 50 µL of the pNAG substrate solution.

    • Incubate for 1 hour at 37°C.

    • Add 150 µL of stop solution.

  • Quantification: Read the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of beta-hexosaminidase release for each condition relative to the positive (antigen-only) and negative (unstimulated) controls. Plot the percent inhibition against this compound concentration to determine its IC50.

References

Technical Support Center: Azatadine Dosage and Experimental Guidance for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azatadine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-generation H1-receptor antagonist. Its primary mechanism of action is to competitively block histamine H1 receptors on effector cells, thereby mitigating the effects of histamine released during an allergic response.[1] It also possesses anticholinergic and anti-serotonin properties. This action helps to reduce the intensity of allergic reactions and tissue injury associated with histamine release.

Q2: What are the common routes of administration for this compound in animal studies?

A2: The most common routes of administration in animal studies are oral (p.o.) and intraperitoneal (i.p.). The choice of administration route depends on the experimental design, the required speed of onset, and the formulation of the this compound being used. For localized effects, topical or intranasal administration may also be considered.[2][3]

Q3: How do I determine the appropriate starting dose of this compound for my animal model?

A3: Determining the initial dose requires consideration of the animal species, the intended biological effect (e.g., anti-allergic, sedative), and data from previous studies. The table below provides a summary of reported effective doses of this compound in various animal models. It is always recommended to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.[4]

Data Presentation: this compound Dosage in Animal Models

Animal ModelRoute of AdministrationEffective Dose RangeApplicationReference(s)
Mouse Oral (p.o.)0.068 mg/kg (ED50)Histamine-induced paw edema[5]
Oral (p.o.)0.019 mg/kg (PD50)Anaphylactic shock[5]
Oral (p.o.)5-10 mg/kgAtopic dermatitis-associated pruritus (Loratadine, as a comparative antihistamine)[6]
Rat Intraperitoneal (i.p.)10 mg/kgSedation (Diphenhydramine, generalized to this compound)[7]
Guinea Pig Oral (p.o.)0.009 mg/kg (ED50)Histamine-induced lethality[5]
Oral (p.o.)0.024 mg/kg (PD50)Anaphylactic shock[5]
Rabbit Intramuscular (i.m.)1 mg/kgAttenuation of cardiovascular effects of high dose atracurium (Diphenhydramine, as a comparative antihistamine)[8]
Oral (p.o.)1.2 mg/dayHistamine-induced middle ear inflammation (Desloratadine and Levocetirizine, as comparative antihistamines)[9]
Dog Oral (p.o.)0.5-2 mg/kgPruritus (Hydroxyzine, as a comparative first-generation antihistamine)[10]

Experimental Protocols

Protocol 1: Induction of Allergic Rhinitis in Mice and Assessment of this compound Efficacy

Objective: To induce an allergic rhinitis model in mice to evaluate the anti-allergic effects of this compound.

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Mice (e.g., BALB/c strain)[11]

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL PBS.[12]

    • A control group should be sensitized with PBS and alum only.

  • Drug Administration:

    • Beginning on day 21, administer this compound or vehicle orally once daily for 7-14 consecutive days. Doses can be selected based on the table above and a pilot dose-finding study.

  • Allergen Challenge:

    • On the final day of drug administration, 1 hour after the last dose, challenge the mice by intranasal instillation of 10 µL of OVA solution (e.g., 1 mg/mL in PBS) into each nostril.

  • Assessment of Allergic Rhinitis Symptoms:

    • Immediately after the challenge, observe the mice for 15-30 minutes and count the number of sneezes and nasal rubbing movements.

  • Histological Analysis (Optional):

    • After the observation period, euthanize the mice and collect nasal tissues for histological examination of eosinophil infiltration in the nasal mucosa.

Protocol 2: Assessment of Sedation in Rats

Objective: To evaluate the sedative effects of this compound in rats.

Materials:

  • This compound

  • Vehicle for this compound

  • Rats (e.g., Sprague-Dawley strain)

  • An observation chamber

Procedure:

  • Acclimatization:

    • Acclimatize the rats to the observation chamber for a set period (e.g., 30 minutes) for at least 3 days prior to the experiment.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., i.p.). A dose of 10 mg/kg can be used as a starting point based on studies with similar first-generation antihistamines.[7]

  • Behavioral Observation:

    • Place the rat in the observation chamber and record its locomotor activity for a defined period (e.g., 60 minutes). This can be done using automated activity monitoring systems or by manual scoring of behaviors such as movement, rearing, and grooming.

    • Assess the loss of righting reflex by gently placing the rat on its back. The time taken to right itself is a measure of sedation.[13]

  • Monitoring:

    • Throughout the experiment, monitor the rats for any adverse effects.[14]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Adjusting this compound Dosage A Literature Review & Initial Dose Selection B Dose-Range Finding Study (Small Animal Group) A->B C Observe for Efficacy & Adverse Effects B->C D Analyze Data C->D E Select Optimal Dose for Main Study D->E F Main Experimental Study E->F

Caption: Experimental workflow for dose adjustment.

G cluster_pathway This compound's Mechanism of Action: H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: this compound's H1 receptor signaling pathway.

G cluster_troubleshooting Troubleshooting Guide Start Experimental Issue Observed Issue1 Excessive Sedation? Start->Issue1 Issue2 Lack of Efficacy? Start->Issue2 Issue1->Issue2 No Solution1a Decrease Dose Issue1->Solution1a Yes Solution1b Consider a second-generation antihistamine Issue1->Solution1b Yes Solution2a Increase Dose Issue2->Solution2a Yes Solution2b Check Drug Formulation & Administration Route Issue2->Solution2b Yes Solution2c Verify Animal Model of Disease Issue2->Solution2c Yes End Re-evaluate Experiment Solution1a->End Solution1b->End Solution2a->End Solution2b->End Solution2c->End

Caption: Troubleshooting decision tree for experiments.

Troubleshooting Guide

Q1: My animals are showing excessive sedation and lethargy. What should I do?

A1: Excessive sedation is a known side effect of first-generation antihistamines like this compound, as they can cross the blood-brain barrier.[15]

  • Reduce the dosage: The most straightforward approach is to lower the dose of this compound in your next experiment.

  • Change the timing of administration: If the sedation interferes with a behavioral test, consider administering the drug at a different time point relative to the test.

  • Consider a different antihistamine: If reducing the dose compromises efficacy, you might consider using a second-generation antihistamine, which has less sedative effects, although this would be a significant change to your experimental design.[15]

Q2: I am not observing the expected anti-allergic effect. What could be the reason?

A2: A lack of efficacy can be due to several factors:

  • Insufficient Dosage: The dose of this compound may be too low for the specific animal model and the severity of the induced allergic response. Consider performing a dose-response study to find a more effective dose.

  • Drug Formulation and Administration: Ensure that the this compound is properly dissolved or suspended in its vehicle and that the administration technique (e.g., oral gavage, i.p. injection) is performed correctly to ensure proper delivery of the intended dose.[3]

  • Timing of Administration: The timing of this compound administration relative to the allergen challenge is crucial. For prophylactic effects, the drug should be given before the challenge.

  • Animal Model: The specific animal model of allergy may not be predominantly histamine-mediated. Other inflammatory mediators might play a more significant role, in which case an H1-receptor antagonist alone may not be sufficient.[16]

Q3: Are there any potential drug interactions I should be aware of?

A3: Yes, this compound can interact with other drugs. As a CNS depressant, its sedative effects can be potentiated by other CNS depressants such as benzodiazepines, opioids, and anesthetics. It is important to consider all substances being administered to the animal.

Q4: What vehicle is appropriate for dissolving this compound for animal administration?

A4: The choice of vehicle depends on the specific salt of this compound and the route of administration. For oral administration, this compound can often be suspended in an aqueous vehicle like 0.5% or 1% methylcellulose or carboxymethylcellulose. For injectable routes, sterile saline or PBS may be suitable, but solubility should be confirmed. Always ensure the vehicle itself does not have any biological effects in your experimental model by including a vehicle-only control group.[3]

References

Overcoming vehicle effects in in vivo studies with Azatadine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azatadine in in vivo studies. Our goal is to help you overcome common challenges, particularly those related to vehicle effects, to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation H1-receptor antagonist.[1][2][3] Its primary mechanism of action is to compete with histamine for H1-receptor sites on effector cells, thereby blocking the actions of endogenous histamine.[4] This antagonism prevents histamine-mediated effects such as vasodilation and increased capillary permeability, which are associated with allergic reactions.[5] this compound also possesses anticholinergic and antiserotonin activities.

Q2: What are the common forms of this compound used in research?

This compound is often used in its dimaleate salt form, this compound dimaleat. This salt form generally offers enhanced water solubility and stability compared to the free base.

Q3: What are the known sedative effects of this compound and how might this impact my in vivo study?

As a first-generation antihistamine, this compound can cross the blood-brain barrier and may cause sedation.[3][6][7] This is a critical consideration for behavioral studies or any experiment where the animal's motor function or cognitive performance is an endpoint. It is crucial to differentiate between sedative effects of the drug and potential neurotoxic effects of the vehicle.[8] Studies in humans have shown that this compound did not produce significant impairment of psychomotor function at standard doses but did at higher doses.[9]

Troubleshooting Guide: Overcoming Vehicle Effects

The selection of an appropriate vehicle is critical for the successful administration of this compound in in vivo studies, especially given its potential for low aqueous solubility. However, the vehicle itself can introduce confounding variables. This guide will help you troubleshoot common issues related to vehicle selection and its effects.

Problem 1: Poor Solubility of this compound

If you are experiencing difficulty dissolving this compound, consider the following:

  • Use the Dimaleate Salt: this compound dimaleate has significantly better solubility in aqueous solutions compared to the free base.[10]

  • Optimize Your Vehicle: For compounds with low water solubility, a combination of solvents is often necessary. Below are some vehicle formulations that can be used for this compound dimaleate.

Vehicle CompositionAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.78 mM)[10]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.78 mM)[10]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.78 mM)[10]
Water≥ 100 mg/mL (191.37 mM)[10]
DMSO≥ 100 mg/mL (191.37 mM)[10]

Table 1: Recommended Vehicle Formulations for this compound Dimaleate

Problem 2: Observed Neurotoxicity or Sedation in Control Animals

If your vehicle control group is exhibiting unexpected behavioral changes, such as motor impairment, it is essential to consider the potential neurotoxicity of the vehicle itself.

  • Dimethyl Sulfoxide (DMSO): While a common solvent, DMSO alone can lead to significant motor impairment.[8] It is recommended to use the lowest effective concentration of DMSO in your vehicle formulation.

  • Polyethylene Glycol (PEG) and Propylene Glycol (PG): Vehicles containing PEG-400 and PG have been shown to cause strong neuromotor toxicity in early evaluation points of experiments.[8]

  • Aqueous Vehicles: Whenever possible, consider using aqueous vehicles like 0.9% saline or 0.5% carboxymethylcellulose (CMC), which have been shown not to affect motor performance.[8]

Problem 3: Altered Pharmacokinetics of this compound

Certain vehicle components can alter the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Surfactants (e.g., Tween 80, Cremophor EL): Non-ionic surfactants can form micelles that encapsulate the drug, leading to increased systemic exposure and decreased clearance.[11] This can significantly alter the pharmacokinetic profile of this compound.

Experimental Protocols

While specific protocols should be optimized for your research question, here are some general guidelines for in vivo studies with this compound.

Vehicle Preparation (Example Protocol for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [10]

  • To prepare a 1 mL working solution, start by dissolving the desired amount of this compound dimaleate in 100 µL of DMSO to create a stock solution.

  • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10] It is recommended to prepare the working solution fresh on the day of use.[10]

Visualizing Experimental Workflows and Pathways

This compound's Mechanism of Action: H1-Receptor Antagonism

Azatadine_Mechanism cluster_Cell Effector Cell cluster_Extracellular H1_Receptor H1 Receptor G_Protein Gq/11 H1_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Allergic Response (e.g., vasodilation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Histamine Histamine Histamine->H1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Competitively Inhibits

Caption: Competitive antagonism of the H1 receptor by this compound.

Troubleshooting Workflow for Unexpected Vehicle Effects

Caption: A logical workflow for troubleshooting vehicle effects.

References

Technical Support Center: Azatadine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by the antihistamine azatadine in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with fluorescence-based assays?

Yes, this compound possesses a tricyclic ring structure similar to other antihistamines known to exhibit intrinsic fluorescence (autofluorescence) and has the potential to interfere with fluorescence-based assays. This interference can manifest as false positives or negatives, depending on the nature of the assay and the specific fluorophores used.

Q2: What are the potential mechanisms of interference by this compound?

There are two primary mechanisms by which this compound can interfere with fluorescence assays:

  • Autofluorescence: this compound may absorb light at the excitation wavelength of the assay's fluorophore and emit its own fluorescence at a wavelength that overlaps with the detection channel. This leads to an artificially high fluorescence signal.

  • Fluorescence Quenching: this compound may interact with the excited state of the assay's fluorophore, causing it to return to the ground state without emitting a photon. This results in a decrease in the measured fluorescence signal. The quenching can be either static or dynamic.

Q3: What are the spectral properties of this compound?

ParameterValue/RangeSource/Basis
UV Absorption Maximum (λmax) ~284 nmBased on USP monograph data for this compound Maleate.[1][2]
Predicted Excitation Maximum (λex) ~280 - 290 nmInferred from UV absorbance and data from structurally similar compounds like cyproheptadine.
Predicted Emission Maximum (λem) ~400 - 450 nmEstimated based on the fluorescence properties of structurally related antihistamines such as cyproheptadine (410 nm) and loratadine (450 nm).

Q4: Which types of fluorescence assays are most likely to be affected by this compound interference?

Assays that utilize fluorophores with excitation and/or emission spectra overlapping with those of this compound are at the highest risk of interference. This is particularly relevant for assays using blue or green fluorescent dyes. Assays with low signal intensity or those that are highly sensitive to small changes in fluorescence are also more susceptible.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating this compound interference in your fluorescence-based assays.

Step 1: Identify Potential Interference

If you observe unexpected or inconsistent results in the presence of this compound, it is crucial to determine if the compound is interfering with your assay.

Experimental Protocol: Interference Test

  • Prepare Control Wells:

    • Blank: Assay buffer only.

    • Vehicle Control: Assay buffer + vehicle used to dissolve this compound (e.g., DMSO).

    • Positive Control: Assay components without this compound, expected to produce a high fluorescence signal.

    • Negative Control: Assay components without a key element (e.g., enzyme or substrate), expected to produce a low fluorescence signal.

    • This compound Control: Assay buffer + this compound at the same concentration used in the experiment.

  • Run the Assay: Perform your standard assay protocol with the above controls.

  • Analyze the Data:

    • Compare the fluorescence of the "this compound Control" to the "Blank." A significantly higher signal in the this compound control suggests autofluorescence.

    • Compare the fluorescence of your experimental wells containing this compound to the positive and negative controls. A decrease in the expected signal in the presence of this compound could indicate quenching.

Step 2: Characterize the Interference

Once interference is suspected, the next step is to characterize its nature.

Experimental Protocol: Spectral Scan

  • Prepare a solution of this compound in the assay buffer at the relevant concentration.

  • Use a spectrophotometer to measure the absorbance spectrum of the this compound solution to confirm its absorbance peak.

  • Use a spectrofluorometer to measure the fluorescence excitation and emission spectra of the this compound solution. This will definitively identify its autofluorescence profile.

Step 3: Mitigate the Interference

Based on the nature of the interference, several strategies can be employed to minimize its impact.

Troubleshooting StrategyDescriptionExperimental Protocol
Spectral Shift Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance and emission spectra of this compound. Red-shifted dyes are often a good choice.1. Review the spectral data of alternative fluorophores. 2. Choose a dye with excitation >350 nm and emission >500 nm if possible. 3. Re-validate the assay with the new fluorophore.
Background Subtraction If the interference is due to consistent autofluorescence, the signal from this compound alone can be subtracted from the experimental wells.1. Include a control well with this compound in the assay buffer for each concentration tested. 2. Subtract the average fluorescence of these control wells from the corresponding experimental wells.
Assay Optimization For quenching effects, increasing the concentration of the fluorescent substrate or reagent may overcome the interference.1. Titrate the concentration of the fluorescent component in the presence of a fixed concentration of this compound. 2. Determine if a higher concentration of the fluorophore restores the assay window.
Time-Resolved Fluorescence (TRF) If autofluorescence is the issue, using a TRF-based assay can eliminate the short-lived background fluorescence from this compound.1. If available, switch to a TRF-compatible lanthanide-based fluorophore. 2. Utilize a plate reader with TRF capabilities, introducing a delay between excitation and detection.

Visualizing Workflows and Pathways

Experimental Workflow for Investigating this compound Interference

experimental_workflow Workflow for Investigating this compound Interference start Start: Unexpected Assay Results with this compound interference_test Perform Interference Test (Controls: Blank, Vehicle, Positive, Negative, this compound) start->interference_test analyze_interference Analyze Interference Data interference_test->analyze_interference is_interference Interference Detected? analyze_interference->is_interference no_interference No Interference Detected (Troubleshoot other assay parameters) is_interference->no_interference No characterize Characterize Interference (Spectral Scans) is_interference->characterize Yes autofluorescence Autofluorescence? characterize->autofluorescence quenching Quenching? autofluorescence->quenching No mitigate_af Mitigate Autofluorescence (Spectral Shift, Background Subtraction, TRF) autofluorescence->mitigate_af Yes mitigate_q Mitigate Quenching (Assay Optimization, Spectral Shift) quenching->mitigate_q Yes revalidate Re-validate Assay quenching->revalidate No mitigate_af->revalidate mitigate_q->revalidate end End: Reliable Assay Results revalidate->end

Caption: A flowchart outlining the steps to identify, characterize, and mitigate interference from this compound in fluorescence-based assays.

Logical Relationship of this compound Interference Mechanisms

interference_mechanisms This compound Interference Mechanisms cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching This compound This compound fluorophore_excited Excited Fluorophore excitation_light Excitation Light azatadine_excited Excited this compound excitation_light->azatadine_excited excitation_light->fluorophore_excited fluorophore Assay Fluorophore detector Detector azatadine_emission This compound Emission azatadine_excited->azatadine_emission azatadine_emission->detector False Positive no_emission Non-radiative Decay fluorophore_excited->no_emission Interaction with this compound no_emission->detector False Negative

Caption: A diagram illustrating the two primary mechanisms of this compound interference: autofluorescence leading to false positives and fluorescence quenching leading to false negatives.

References

Best practices for long-term storage of Azatadine solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting advice, and detailed protocols for the long-term storage and stability assessment of Azatadine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions? A1: this compound dimaleate is highly soluble in DMSO and water (≥ 100 mg/mL)[1]. For long-term storage, DMSO is a highly recommended solvent for creating a stock solution[1].

Q2: What are the optimal long-term storage conditions for this compound stock solutions? A2: For optimal stability, this compound stock solutions should be stored in sealed containers, protected from moisture[1]. The recommended storage temperatures and durations are summarized in the table below. For in vivo experiments, it is best to prepare fresh working solutions on the day of use[1].

Q3: Can I prepare a working solution from a DMSO stock for in vivo studies? A3: Yes, you can prepare aqueous working solutions from a DMSO stock. Common vehicle formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline[1]. It is important to add each solvent sequentially and ensure the solution is clear[1]. If precipitation occurs, heating or sonication may aid dissolution[1].

Storage Condition Summary

SolventStorage TemperatureMaximum Storage PeriodKey Considerations
DMSO-80°C6 monthsStore in a sealed container, away from moisture[1].
DMSO-20°C1 monthStore in a sealed container, away from moisture[1].
WaterNot Recommended for Long-Term StockN/AIf water is used as the solvent for a stock solution, it should be diluted to the working concentration and sterile-filtered through a 0.22 μm filter before use[1].

Troubleshooting Guide

Q1: My this compound solution has formed a precipitate. What should I do? A1: Precipitation can occur if the solution is exposed to cold temperatures or if the solvent's capacity is exceeded[1][2].

  • Resolution: Gentle warming and/or sonication can be used to redissolve the precipitate[1].

  • Prevention: Ensure the storage temperature remains consistent and within the recommended range. When preparing working solutions by diluting a stock, add solvents sequentially and mix thoroughly at each step to prevent the drug from crashing out of solution[1]. Avoid storing solutions in drafty or unheated environments that may cause temperature fluctuations[2].

Q2: I left my this compound solution at room temperature for a few hours. Is it still viable? A2: Short-term exposure to ambient temperatures may be acceptable, but prolonged exposure can accelerate degradation[3][4]. This compound is sensitive to temperature, and stability decreases as temperature increases[5]. It is recommended to minimize the time that solutions are kept at room temperature. For critical experiments, it is advisable to use a fresh aliquot or perform a quality control check to assess potency.

Q3: The color of my solution has changed. Does this indicate degradation? A3: A change in the physical appearance, such as color, can be an indicator of chemical degradation. This may be caused by factors like oxidation or photodegradation if the solution was exposed to light[4][6]. It is recommended to discard any solution that shows a visible change in appearance and prepare a fresh one. Storing solutions in light-protective containers is a good practice[4][7].

Q4: How can I confirm if my stored this compound solution has degraded? A4: The most reliable way to confirm degradation is to perform a chemical analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC)[8]. This method can separate this compound from its potential degradation products and allow for accurate quantification of the remaining active compound[8][9]. See the "Experimental Protocols" section for a detailed methodology.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the process for intentionally degrading this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This is based on standard International Council for Harmonisation (ICH) guidelines[9][10].

Objective: To generate potential degradation products of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Incubate at 70°C for 24 hours. After incubation, cool the solution and neutralize it with 1N NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Incubate at 70°C for 12 hours. After incubation, cool the solution and neutralize it with 1N HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation: Expose 10 mL of the stock solution to direct UV/VIS light (as per ICH Q1B guidelines) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[6][11]

  • Thermal Degradation: Store 10 mL of the stock solution in an oven at 70°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its degradation products, based on methods used for similar antihistamines[8][12].

Objective: To quantify this compound concentration and assess its purity in the presence of degradation products.

Instrumentation & Reagents:

  • HPLC system with UV/PDA detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 0.04 M, pH adjusted to 3.5 with phosphoric acid)

  • This compound reference standard

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and phosphate buffer (e.g., a 35:65 v/v ratio). Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1-50 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dilute the this compound solutions (from storage or forced degradation studies) with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 287 nm (or a wavelength determined by UV scan of this compound)

  • Data Analysis:

    • Inject the standard solutions to establish the calibration curve (peak area vs. concentration).

    • Inject the test samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the this compound concentration in the samples using the calibration curve.

    • Assess the chromatogram for any additional peaks, which represent potential degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic Hydrolysis prep->acid Expose to Stressors base Alkaline Hydrolysis prep->base Expose to Stressors oxid Oxidative (H2O2) prep->oxid Expose to Stressors photo Photolytic (UV/VIS Light) prep->photo Expose to Stressors thermal Thermal (Heat) prep->thermal Expose to Stressors hplc Analyze via Stability-Indicating HPLC-UV Method acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc quant Quantify this compound & Identify Degradation Products hplc->quant

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks EffectorCell Effector Cell (e.g., smooth muscle, endothelial cell) Response Allergic Response (e.g., vasodilation, increased capillary permeability) H1R->Response Initiates Signal

Caption: Mechanism of action for this compound as an H1 receptor antagonist.

References

Validation & Comparative

Validating Azatadine's H1 Receptor Antagonism in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the H1 receptor antagonism of Azatadine in a novel cell line. It offers a comparative analysis with established first and second-generation H1 antagonists, supported by experimental data and detailed protocols for key assays.

Comparative Analysis of H1 Receptor Antagonists

The selection of an appropriate H1 receptor antagonist for research and development necessitates a thorough understanding of its binding affinity and functional potency. This compound, a first-generation antihistamine, is compared here with other first and second-generation antagonists.

AntagonistGenerationTargetCell LineAssay TypeKi (nM)IC50 (nM)
This compound FirstHuman H1 ReceptorNot SpecifiedRadioligand Binding1.2Not Available
Diphenhydramine FirstHuman H1 ReceptorHEK293Radioligand Binding24Not Available
Loratadine SecondHuman H1 ReceptorNot SpecifiedRadioligand Binding1.1Not Available
Cetirizine SecondHuman H1 ReceptorCHORadioligand Binding6Not Available

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The lack of standardized reporting across studies highlights the importance of internal validation in a new cell line.

Experimental Protocols

Accurate validation of this compound's H1 receptor antagonism requires robust and well-defined experimental protocols. The following are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the H1 receptor by competing with a radiolabeled ligand.

Materials:

  • Cell Membranes: Prepared from the new cell line expressing the human H1 receptor.

  • Radioligand: [3H]-Mepyramine (a commonly used H1-selective radioligand).

  • Test Compounds: this compound and other H1 antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the unlabeled antagonist (e.g., this compound), and a fixed concentration of [3H]-Mepyramine.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by histamine, the natural agonist of the H1 receptor.

Materials:

  • Cells: The new cell line endogenously or recombinantly expressing the H1 receptor.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Histamine.

  • Test Compounds: this compound and other H1 antagonists.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Compound Incubation: Wash the cells and then incubate with varying concentrations of the antagonist (e.g., this compound) for a defined period.

  • Histamine Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a fixed concentration of histamine to all wells to stimulate the H1 receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. Determine the concentration of the antagonist that inhibits 50% of the histamine-induced calcium response (IC50).

Mandatory Visualizations

To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Cell Line Validation cluster_1 Antagonist Comparison cluster_2 Data Analysis & Reporting A Establish New Cell Line (Transfection/Selection) B Confirm H1 Receptor Expression (e.g., Western Blot, qPCR) A->B C Functional Characterization: Histamine Dose-Response (Calcium Flux Assay) B->C D Radioligand Binding Assay: Determine Ki for this compound & Comparators C->D E Calcium Flux Assay: Determine IC50 for this compound & Comparators C->E D->E F Tabulate and Compare Ki and IC50 Values E->F G Generate Dose-Response Curves F->G H Publish Comparison Guide G->H

Caption: Experimental Workflow for Validation.

A Comparative In Vitro Analysis of Azatadine and Loratadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two histamine H1 receptor antagonists: Azatadine, a first-generation antihistamine, and Loratadine, a second-generation antihistamine. The following sections present a summary of their performance in key pharmacological assays, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Pharmacological Performance: A Tabular Comparison

The following tables summarize the available in vitro data for this compound and Loratadine, focusing on their histamine H1 receptor binding affinity, mast cell stabilizing effects, and their interaction with cytochrome P450 enzymes. It is important to note that a direct head-to-head in vitro comparative study providing all these parameters was not identified in the public domain. Therefore, the data presented is compiled from various independent studies.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundReceptor SourceRadioligandKᵢ (nM)
This compound Not IdentifiedNot IdentifiedNot Found
Loratadine Cloned Human H1[³H]mepyramine16 - 138
DesloratadineCloned Human H1[³H]mepyramine0.4 - 0.87

Note: Desloratadine is the primary active metabolite of Loratadine.

Table 2: Mast Cell Stabilization

CompoundCell TypeStimulusInhibitionIC₅₀ (µM)
This compound Human Lung Mast Cellsanti-IgE45% (Histamine), 85% (Leukotriene C4)Not Reported
Loratadine Canine Skin Mast Cellsanti-IgEDose-dependent1.7 ± 0.5[1][2]
DesloratadineHuman Mast CellsIgE-dependent/independentMast cell stabilizationNot Reported[3][4][5]

Table 3: Cytochrome P450 Inhibition

CompoundCYP IsoformSubstrateKᵢ (µM)
This compound Not IdentifiedNot IdentifiedNot Found
Loratadine CYP2C19(S)-mephenytoin~0.61[6]
CYP2D6Dextromethorphan~2.7[6]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound to the histamine H1 receptor.

1. Membrane Preparation:

  • HEK293 cells stably transfected with the human histamine H1 receptor are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine), and varying concentrations of the test compound (this compound or Loratadine).

  • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled H1 receptor antagonist.

  • The plates are incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vitro Mast Cell Degranulation Assay

This protocol describes a general method to assess the mast cell stabilizing properties of a compound.

1. Mast Cell Preparation:

  • Mast cells are either isolated from tissues (e.g., human lung, canine skin) or cultured from cell lines (e.g., RBL-2H3, HMC-1).

  • For IgE-dependent stimulation, the cells are sensitized by incubation with IgE.

2. Inhibition Assay:

  • The sensitized mast cells are pre-incubated with varying concentrations of the test compound (this compound or Loratadine).

  • Degranulation is induced by adding a stimulus, such as an antigen (for IgE-sensitized cells) or a chemical secretagogue (e.g., compound 48/80).

3. Measurement of Mediator Release:

  • The release of mast cell mediators, such as histamine or β-hexosaminidase, into the supernatant is quantified.

  • Histamine can be measured by techniques like ELISA or fluorometric assays.

  • β-hexosaminidase activity is determined by a colorimetric assay using a specific substrate.

4. Data Analysis:

  • The percentage of inhibition of mediator release by the test compound is calculated relative to the release in the absence of the inhibitor.

  • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of mediator release) is determined from the dose-response curve.

Visualizations

Experimental Workflow

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates Antihistamine This compound / Loratadine Antihistamine->H1R Blocks

References

Unraveling the Off-Target Interactions of Azatadine: A Comparative Guide to its Amine Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. Azatadine, a first-generation H1 antihistamine, is known for its therapeutic effects in allergic conditions. However, like many of its contemporaries, its clinical profile is marked by a notable degree of cross-reactivity with other endogenous amine receptors. This guide provides a comparative analysis of this compound's binding affinity for various amine receptors, supported by experimental data and detailed protocols, to offer a clearer perspective on its off-target effects.

This compound's therapeutic action is primarily mediated through its high affinity for the histamine H1 receptor. However, its chemical structure allows it to interact with other receptors, leading to a range of pharmacological effects beyond its intended antihistaminergic activity. This cross-reactivity is a key differentiator from second-generation antihistamines, which are designed for greater receptor selectivity.

Comparative Analysis of Receptor Binding Affinities

To quantify the cross-reactivity of this compound, its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) at various amine receptors has been compared to that of a more selective second-generation antihistamine, Loratadine, and another first-generation antihistamine with known broad-spectrum activity, Diphenhydramine. The data, summarized in the table below, has been compiled from various in vitro radioligand binding assays.

ReceptorThis compound (IC50/Ki, nM)Loratadine (Ki, nM)Diphenhydramine (Ki, nM)
Histamine H1 6.5[1]25 - 5030 - 80
Muscarinic (Cholinergic) 10[1]>10,000100 - 250
Serotonin (5-HT2A) Data not available>1,000100 - 500
Adrenergic (alpha-1) Data not available>1,000100 - 300
Dopamine (D2) Data not available>10,000>1,000

The available data clearly indicates that this compound possesses significant affinity for both histamine H1 and muscarinic cholinergic receptors[1]. Its affinity for muscarinic receptors is notably higher than that of Loratadine and comparable to that of Diphenhydramine. This interaction with muscarinic receptors is responsible for the anticholinergic side effects commonly associated with first-generation antihistamines, such as dry mouth and sedation. While quantitative data is lacking for other amine receptors, the known sedative and anti-serotonin effects of this compound suggest a degree of interaction with these systems as well[2].

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its receptor.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a typical procedure for determining the binding affinity of a compound for the histamine H1 receptor.

Objective: To determine the Ki of a test compound for the H1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • [³H]-Pyrilamine (a radiolabeled H1 antagonist).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a series of tubes, combine the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Radioligand Binding Assay Workflow Membranes Cell Membranes (with H1 Receptors) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand [³H]-Pyrilamine Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for a competitive radioligand binding assay.

Signaling Pathways of Cross-Reactive Receptors

The interaction of this compound with various amine receptors leads to the modulation of distinct intracellular signaling pathways. Understanding these pathways is crucial for predicting the functional consequences of its off-target binding.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

G cluster_H1 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Simplified signaling pathway of the Histamine H1 receptor.
Muscarinic M1, M3, and M5 Receptor Signaling

The odd-numbered muscarinic receptors (M1, M3, and M5) also couple to Gq/11 and therefore share a similar signaling pathway to the H1 receptor, leading to the activation of PLC and subsequent increases in intracellular calcium and PKC activity.

Muscarinic M2 and M4 Receptor Signaling

In contrast, the even-numbered muscarinic receptors (M2 and M4) couple to Gi/o. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

G cluster_M2M4 Muscarinic M2/M4 Receptor Signaling ACh Acetylcholine M2M4R M2/M4 Receptor ACh->M2M4R Gio Gi/o M2M4R->Gio AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Simplified signaling pathway of Muscarinic M2/M4 receptors.

Conclusion

The available data confirms that this compound is a non-selective first-generation antihistamine with significant affinity for muscarinic cholinergic receptors, in addition to its primary target, the histamine H1 receptor. This lack of selectivity is the underlying reason for its characteristic side effect profile. While a complete binding profile across all major amine receptors is not publicly available, its known pharmacological effects suggest a broader range of interactions. For drug development professionals, this guide underscores the importance of comprehensive receptor screening to fully characterize the pharmacological activity of a compound and to anticipate potential off-target effects. Further research to quantify this compound's binding to a wider array of receptors would provide a more complete understanding of its complex pharmacology.

References

Unveiling the Multifaceted Mechanism of Azatadine: A Comparative Guide to its Biochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Azatadine's biochemical mode of action with other prominent antihistamines. By presenting key experimental data and detailed methodologies, we aim to offer a clear and objective resource for understanding the nuances of this first-generation H1 receptor antagonist.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

This compound primarily exerts its effects by acting as a potent antagonist at the histamine H1 receptor.[1][2][3] This competitive inhibition of histamine binding to its receptor on effector cells mitigates the classic symptoms of allergic reactions, such as increased capillary permeability, vasodilation, and bronchial smooth muscle constriction.

Comparative Binding Affinities at the Histamine H1 Receptor

The affinity of an antagonist for its receptor is a critical determinant of its potency. The table below summarizes the equilibrium dissociation constants (Ki) of this compound and other common antihistamines for the human histamine H1 receptor. A lower Ki value indicates a higher binding affinity.

CompoundHistamine H1 Receptor Ki (nM)
This compound ~1
Loratadine2.5 - 5.0
Cetirizine~6
Diphenhydramine9.6 - 16
Desloratadine0.9 ± 0.1

Data compiled from multiple sources. Direct comparison between studies may be limited by variations in experimental conditions.

Beyond H1-Receptor Blockade: A Broader Pharmacological Spectrum

This compound's therapeutic effects and side-effect profile are not solely defined by its H1-antihistaminergic activity. It also demonstrates notable interactions with other receptor systems and cellular processes.

Anticholinergic Activity: A Key First-Generation Characteristic

Similar to other first-generation antihistamines, this compound exhibits significant anticholinergic (antimuscarinic) properties.[2][4] This action is responsible for common side effects such as dry mouth and sedation. The following table compares the anticholinergic potency of this compound with other antihistamines.

CompoundMuscarinic Receptor Affinity (pA2 / Ki)
This compound IC50: 10 nM
LoratadineNo significant activity
CetirizineNo significant activity
DiphenhydraminepA2: 6.2 / Ki: 80-490 nM (subtype dependent)
DesloratadineIC50: 48 nM (M1), 125 nM (M3)

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.

Mast Cell Stabilization: Inhibiting the Source of Allergic Mediators

A crucial aspect of this compound's mechanism is its ability to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[4][5][6] This mast cell stabilizing effect contributes to its overall anti-allergic efficacy.

CompoundMast Cell Histamine Release Inhibition (IC50)
This compound Inhibition of histamine and leukotriene C4 release demonstrated
LoratadineIC50: 30 µM (anti-IgE induced)
CetirizineMore potent than Diphenhydramine in inhibiting degranulation
DiphenhydramineSignificantly reduces degranulating mast cells at high concentrations

Experimental Protocols for Key Biochemical Assays

To facilitate the replication and validation of these findings, detailed methodologies for the key biochemical assays are provided below.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This assay quantifies the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Membrane preparation buffer (e.g., Tris-HCl)

  • [³H]-mepyramine (radioligand)

  • Test compounds (this compound and comparators)

  • Wash buffer (e.g., ice-cold Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the H1 receptor in membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay assesses the ability of a compound to inhibit the release of granular contents from activated mast cells by measuring the activity of the enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • Cell culture medium

  • Tyrode's buffer

  • Mast cell activator (e.g., Compound 48/80, anti-IgE)

  • Test compounds

  • Triton X-100 (for cell lysis and total release)

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • Stop solution (e.g., sodium carbonate)

  • Microplate reader

Procedure:

  • Cell Culture: Culture mast cells in appropriate medium.

  • Sensitization (for IgE-mediated activation): If using anti-IgE, sensitize the cells with IgE overnight.

  • Treatment: Wash the cells and resuspend in Tyrode's buffer. Pre-incubate the cells with varying concentrations of the test compound for a specified time.

  • Activation: Add the mast cell activator to induce degranulation. For total release, add Triton X-100 to a separate set of wells.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • Enzyme Assay: Add the β-hexosaminidase substrate to the supernatant and incubate.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 value for each test compound.

Calcium Flux Assay for H1 Receptor Activation

This functional assay measures the increase in intracellular calcium concentration following H1 receptor activation by an agonist and the inhibitory effect of an antagonist.

Materials:

  • HEK293 cells expressing the H1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Assay buffer (e.g., HBSS)

  • Histamine (agonist)

  • Test compounds (antagonists)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Treatment: Add varying concentrations of the test compound (antagonist) to the wells and incubate.

  • Agonist Addition: Add a fixed concentration of histamine (agonist) to all wells to stimulate the H1 receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Determine the inhibition of the histamine-induced calcium flux by the test compounds and calculate the IC50 values.

Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mode of action.

H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, increased permeability) Ca2_release->Downstream PKC->Downstream Mast_Cell_Stabilization Antigen_IgE Antigen-IgE Complex Fc_epsilon_RI FcεRI Receptor Antigen_IgE->Fc_epsilon_RI Cross-links Signaling_Cascade Intracellular Signaling Cascade Fc_epsilon_RI->Signaling_Cascade Activates Ca2_Influx Increased Intracellular Ca²⁺ Signaling_Cascade->Ca2_Influx Degranulation Mast Cell Degranulation Ca2_Influx->Degranulation Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release This compound This compound This compound->Signaling_Cascade Inhibits Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Data Comparison Assay_Selection Select Assay (e.g., Radioligand Binding) Reagent_Prep Prepare Reagents (Membranes, Ligands, Buffers) Assay_Selection->Reagent_Prep Assay_Execution Perform Assay (Incubation, Filtration) Reagent_Prep->Assay_Execution Data_Acquisition Acquire Data (Scintillation Counting) Assay_Execution->Data_Acquisition Data_Analysis Analyze Data (IC50/Ki Determination) Data_Acquisition->Data_Analysis Table_Generation Generate Comparison Tables Data_Analysis->Table_Generation Interpretation Interpret and Compare Compound Potencies Table_Generation->Interpretation

References

A Comparative Efficacy Analysis of Azatadine and Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Azatadine, a first-generation antihistamine, with several prominent second-generation antihistamines. The analysis is based on experimental data from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.

Introduction

Antihistamines are a class of drugs commonly used to treat allergic conditions such as allergic rhinitis and urticaria. They function by blocking the action of histamine, a key mediator of allergic inflammatory responses, at the H1 receptor. First-generation antihistamines, such as this compound, are known for their sedative effects due to their ability to cross the blood-brain barrier. In contrast, second-generation antihistamines were developed to minimize sedation by being more selective for peripheral H1 receptors and having limited central nervous system penetration.[1][2] This guide evaluates the comparative efficacy of this compound against prominent second-generation antihistamines, including loratadine, cetirizine, and fexofenadine, based on their receptor binding affinities and clinical effectiveness in suppressing histamine-induced skin reactions.

Mechanism of Action: H1 Receptor Antagonism

Both this compound and second-generation antihistamines are competitive inverse agonists at the H1 histamine receptor.[3][4][5] Upon activation by histamine, the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction, which manifest as the classic symptoms of an allergic reaction.[6] Antihistamines prevent these effects by binding to the H1 receptor and stabilizing it in its inactive conformation, thereby blocking histamine from binding and initiating the signaling cascade.

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca2->Allergic_Response PKC->Allergic_Response Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Antihistamine (this compound / 2nd Gen) Antihistamine->H1R Binds & Inhibits

Caption: H1 Receptor Signaling Pathway and Antihistamine Action.

Data Presentation: Efficacy Comparison

The efficacy of antihistamines can be quantitatively assessed through their binding affinity to the H1 receptor (Ki values) and their ability to inhibit the histamine-induced wheal and flare response in the skin.

H1 Receptor Binding Affinity

The binding affinity of an antihistamine for the H1 receptor is inversely related to its Ki value; a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and several second-generation antihistamines.

AntihistamineH1 Receptor Binding Affinity (Ki, nM)Reference(s)
This compound 1.0[7]
Loratadine 2.5 - 37[8]
Desloratadine 0.4 - 0.87[3][5][9][10]
Cetirizine 6[1][11][12]
Levocetirizine 3[7][11]
Fexofenadine 10 - 246[13][14]

Note: Ki values can vary between studies due to different experimental conditions.

Inhibition of Histamine-Induced Wheal and Flare

The histamine-induced wheal and flare test is a common in vivo method to assess the clinical efficacy of antihistamines. The test involves intradermal injection of histamine and subsequent measurement of the resulting wheal (swelling) and flare (redness) areas. The percentage of inhibition of these reactions by an antihistamine is a measure of its potency and duration of action.

A double-blind, randomized, placebo-controlled study directly comparing this compound with a second-generation antihistamine was not found in the initial search. However, a comparative study between loratadine and this compound in the treatment of seasonal allergic rhinitis provides some clinical efficacy data.

Treatment GroupBaseline (Moderate/Severe Symptoms)Endpoint (Mild/No Symptoms)Reference(s)
Loratadine (10 mg once daily) 100%80%[10][15][16]
This compound (1 mg twice daily) 93%92%[10][15][16]

Another study compared the wheal and flare suppression of several second-generation antihistamines:

AntihistamineWheal Suppression Superior to Placebo (Time)Flare Suppression Superior to Placebo (Time)Reference(s)
Loratadine 210 min150 min[17][18]
Fexofenadine 90 min90 min[17][18]
Cetirizine 60 min60 min[17][18]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Radioligand Binding Assay for H1 Receptor

This assay determines the binding affinity of a drug to the H1 receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing H1 receptors (e.g., HEK293) Membrane_Prep 2. Prepare cell membrane homogenates Cell_Culture->Membrane_Prep Protein_Assay 3. Determine protein concentration Membrane_Prep->Protein_Assay Incubation 4. Incubate membranes with radioligand ([³H]mepyramine) and varying concentrations of test antihistamine Protein_Assay->Incubation Filtration 5. Separate bound and free radioligand by rapid filtration (e.g., GF/B filters) Incubation->Filtration Scintillation 6. Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation IC50_Calc 7. Calculate IC50 value (concentration of drug that inhibits 50% of radioligand binding) Scintillation->IC50_Calc Ki_Calc 8. Convert IC50 to Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: General workflow for an H1 receptor binding assay.

Methodology:

  • Cell Culture and Membrane Preparation: Cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation to create a membrane preparation containing the H1 receptors.[2][19][20]

  • Binding Assay: The membrane preparation is incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test antihistamine (e.g., this compound, loratadine).[2][19]

  • Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.[19]

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test drug that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[21]

Histamine-Induced Wheal and Flare Test

This in vivo test measures the ability of an antihistamine to suppress the cutaneous allergic reaction.

Wheal_Flare_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Subject_Selection 1. Recruit healthy volunteers or patients with a history of allergies Baseline 2. Perform baseline histamine skin prick test Subject_Selection->Baseline Drug_Admin 3. Administer a single dose of the test antihistamine or placebo (double-blind, randomized design) Baseline->Drug_Admin Serial_Tests 4. Perform serial histamine skin prick tests at predefined time intervals post-dose Drug_Admin->Serial_Tests Measurement 5. Measure the area of the resulting wheal and flare at each time point Serial_Tests->Measurement Inhibition_Calc 6. Calculate the percentage inhibition of wheal and flare areas compared to baseline Measurement->Inhibition_Calc Comparison 7. Compare the efficacy and duration of action between different antihistamines Inhibition_Calc->Comparison

Caption: General workflow for a histamine-induced wheal and flare test.

Methodology:

  • Subject Selection and Baseline Measurement: Healthy volunteers or patients with a history of allergies are recruited. A baseline histamine-induced wheal and flare response is established by intradermal injection or prick test with a standardized histamine solution on the forearm. The resulting wheal and flare areas are measured.[22][23][24]

  • Drug Administration: Subjects are then administered a single oral dose of the antihistamine being tested or a placebo in a double-blind, randomized, and crossover fashion.

  • Serial Measurements: At specific time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), the histamine challenge is repeated at a different site on the forearm, and the wheal and flare areas are measured again.[25][26]

  • Data Analysis: The percentage of inhibition of the wheal and flare areas at each time point is calculated relative to the baseline measurements. This allows for the determination of the onset of action, peak effect, and duration of action of the antihistamine.[27]

Conclusion

Second-generation antihistamines, such as desloratadine and levocetirizine, exhibit very high H1 receptor binding affinities.[3][5][7][9][10][11] In vivo studies demonstrate that second-generation antihistamines like cetirizine and fexofenadine are potent inhibitors of the histamine-induced wheal and flare response, with cetirizine showing a faster onset of action.[17][18] The choice between this compound and a second-generation antihistamine will depend on the clinical context, weighing the efficacy against the potential for sedative side effects. For researchers and drug development professionals, the methodologies outlined provide a framework for the continued evaluation and comparison of novel antihistaminic compounds.

References

A Head-to-Head Preclinical Comparison of Azatadine and Terfenadine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the preclinical data for two well-known first and second-generation antihistamines, Azatadine and Terfenadine, this guide offers drug development professionals and researchers a comparative view of their pharmacological profiles. This document summarizes key in vitro and in vivo data to inform future research and development in allergy and immunology.

This guide synthesizes available preclinical data for this compound, a first-generation H1 antagonist, and Terfenadine, a second-generation antihistamine. While direct head-to-head preclinical studies are limited, this comparison draws from a range of in vitro and in vivo experiments to provide a comparative perspective on their efficacy and safety profiles.

Pharmacodynamic Profile: Receptor Binding and In Vitro Efficacy

Both this compound and Terfenadine function as antagonists of the histamine H1 receptor, which is central to their antiallergic effects.[1] Terfenadine is a potent H1 receptor antagonist.[2] Preclinical studies indicate that Terfenadine also inhibits the release of histamine, a key mediator in allergic reactions.

ParameterThis compoundTerfenadineReference
Primary Mechanism Histamine H1 Receptor AntagonistHistamine H1 Receptor Antagonist[1][2]
Inhibition of Histamine Release Less potent than TerfenadineDemonstrated inhibition

In Vivo Efficacy in Preclinical Models

ModelThis compoundTerfenadineReference
Anaphylactic Shock in Guinea Pigs Data not availableOrally, twice as potent as its active metabolite, fexofenadine.[3]

Safety Pharmacology: A Comparative Overview

Preclinical safety data is crucial for assessing the therapeutic index of drug candidates. The following table summarizes key toxicology findings for this compound and Terfenadine in rodent models.

ParameterThis compoundTerfenadineReference
Oral LD50 (Mouse) >600 mg/kg~5000 mg/kg[4]
Oral LD50 (Rat) >1700 mg/kg~5000 mg/kg[4]

It is important to note that Terfenadine was withdrawn from the market due to concerns about cardiotoxicity, specifically QT prolongation, which was linked to its blockade of cardiac potassium channels (hERG).[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Histamine H1 Receptor Antagonism

The primary mechanism of action for both this compound and Terfenadine is their ability to block the action of histamine at the H1 receptor. This is a key determinant of their anti-allergic effects.

Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, bronchoconstriction) H1_Receptor->Allergic_Symptoms Activates Antihistamine This compound or Terfenadine Antihistamine->H1_Receptor Blocks

Caption: Mechanism of action of H1 antihistamines.

In Vivo Assessment of Antihistaminic Activity

A common preclinical model to assess the in vivo efficacy of antihistamines is the histamine-induced bronchoconstriction model in guinea pigs. This workflow outlines the general procedure.

cluster_0 Experimental Workflow Animal Preparation Animal Preparation Drug Administration Drug Administration Animal Preparation->Drug Administration Guinea Pigs Histamine Challenge Histamine Challenge Drug Administration->Histamine Challenge Administer this compound, Terfenadine, or Vehicle Measure Bronchoconstriction Measure Bronchoconstriction Histamine Challenge->Measure Bronchoconstriction Aerosolized Histamine Data Analysis Data Analysis Measure Bronchoconstriction->Data Analysis Assess Airway Resistance Determine ED50 Determine ED50 Data Analysis->Determine ED50 Calculate Potency

Caption: Workflow for in vivo antihistamine efficacy testing.

In Vitro Inhibition of Histamine Release

The ability of an antihistamine to inhibit the release of histamine from mast cells can be assessed in vitro. This provides a measure of its mast cell stabilizing properties.

Protocol: Inhibition of Compound 48/80-Induced Histamine Release from Rat Mast Cells

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats.

  • Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of this compound or Terfenadine.

  • Histamine Release Induction: Compound 48/80, a potent histamine-releasing agent, is added to the mast cell suspension to induce degranulation.

  • Quantification of Histamine Release: The amount of histamine released into the supernatant is quantified using a sensitive assay, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration of the antihistamine that causes a 50% inhibition of histamine release (IC50) is calculated.

Conclusion

This comparative guide provides a summary of the available preclinical data for this compound and Terfenadine. While both are effective H1 receptor antagonists, the limited direct head-to-head preclinical studies necessitate careful interpretation of the available data. Terfenadine appears to be a more potent inhibitor of histamine release in vitro. The significant cardiotoxicity associated with Terfenadine, which led to its withdrawal from the market, underscores the importance of thorough safety pharmacology assessments in drug development. Further preclinical studies employing identical experimental conditions would be invaluable for a more definitive head-to-head comparison of these and other antihistamines.

References

Validating Azatadine's Specificity: A Comparative Guide Using Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comparative framework for validating the specificity of Azatadine, a first-generation antihistamine, utilizing receptor knockout models. We present supporting experimental data, detailed methodologies, and visualizations to objectively compare its performance against its intended and off-target activities.

This compound is a potent antagonist of the histamine H1 receptor, widely used for the relief of allergy symptoms. However, like many first-generation antihistamines, it is known to exhibit off-target effects, including anticholinergic and anti-serotonergic activities, which contribute to side effects such as drowsiness and dry mouth. Validating the specificity of this compound is crucial for a comprehensive understanding of its pharmacological profile and for the development of more selective second-generation antihistamines. Receptor knockout animal models offer a powerful in vivo platform to dissect the contribution of individual receptors to the overall pharmacological effect of a drug.

Comparative Receptor Binding Affinity of this compound

To quantify the interaction of this compound with its primary target and potential off-targets, a comprehensive analysis of its binding affinity is essential. The following table summarizes the available data on this compound's activity at various receptors. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.

Receptor TargetLigandParameterValue (nM)Reference
Primary Target
Histamine H1IC506.5[1]
Off-Targets
Cholinergic (Muscarinic)IC5010[1]

Validating Specificity with Receptor Knockout Models: An Experimental Framework

The use of mice with targeted gene deletions for specific receptors allows for the definitive assessment of a drug's on-target and off-target effects in a living organism.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the specificity of this compound using receptor knockout (KO) mouse models.

experimental_workflow wt Wild-Type (WT) Mice wt_vehicle WT + Vehicle wt->wt_vehicle wt_this compound WT + this compound wt->wt_this compound h1_ko Histamine H1 Receptor KO Mice h1_ko_this compound H1 KO + this compound h1_ko->h1_ko_this compound m_ko Muscarinic Receptor KO Mice m_ko_this compound Muscarinic KO + this compound m_ko->m_ko_this compound s_ko Serotonin Receptor KO Mice s_ko_this compound Serotonin KO + this compound s_ko->s_ko_this compound allergy Histamine-Induced Skin Reaction wt_vehicle->allergy sedation Open Field Test wt_vehicle->sedation wt_this compound->allergy wt_this compound->sedation h1_ko_this compound->allergy h1_ko_this compound->sedation m_ko_this compound->allergy m_ko_this compound->sedation s_ko_this compound->allergy s_ko_this compound->sedation

Experimental workflow for validating this compound specificity.
Commercially Available Receptor Knockout Mouse Models

A variety of receptor knockout mouse models relevant to the study of this compound's specificity are commercially available. The Jackson Laboratory, for instance, provides several strains with targeted deletions of histamine, muscarinic, and serotonin receptors.

Receptor FamilySpecific Subtypes with Available KO Models
HistamineH1, H3
MuscarinicM1, M2, M3, M4, M5
Serotonin5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3A, Transporter (SERT)

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are protocols for assessing the on-target antihistaminic and off-target sedative effects of this compound.

On-Target Efficacy: Histamine-Induced Skin Reaction

This assay evaluates the ability of this compound to block the local inflammatory response induced by histamine, a primary function of H1 receptor antagonism.

Protocol:

  • Animals: Wild-type and Histamine H1 Receptor KO mice.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the histamine challenge.

  • Histamine Challenge: Inject a standardized dose of histamine dihydrochloride (e.g., 200 µg in 50 µL saline) intradermally into the nape of the neck.

  • Behavioral Observation: Immediately after the histamine injection, observe and quantify the number of scratching bouts directed at the injection site for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of scratches between treatment groups. A significant reduction in scratching in this compound-treated wild-type mice compared to vehicle-treated wild-type mice indicates on-target efficacy. The absence of a significant scratching response in Histamine H1 Receptor KO mice, regardless of treatment, confirms the specificity of the histamine-induced itch to the H1 receptor.

Off-Target Sedative Effects: Open Field Test

The open field test is a common method to assess locomotor activity and anxiety-like behavior, which can be indicative of sedative effects.

Protocol:

  • Animals: Wild-type, Histamine H1 Receptor KO, and relevant Muscarinic and/or Serotonin Receptor KO mice.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test. The open field arena should be cleaned with 70% ethanol between each trial.

  • Drug Administration: Administer this compound or vehicle at a specified time before placing the mouse in the open field arena.

  • Test Procedure: Gently place the mouse in the center of the open field arena (e.g., a 40x40 cm box). Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).

  • Data Acquisition: Use a video tracking system to record and analyze various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (a measure of exploratory behavior)

  • Data Analysis: A significant decrease in total distance traveled and rearing frequency in this compound-treated wild-type mice compared to vehicle-treated controls would suggest a sedative effect. By comparing the effects of this compound in the different knockout strains, the contribution of each receptor to the sedative phenotype can be determined. For example, if sedation is still observed in H1 Receptor KO mice but is absent in a specific Muscarinic Receptor KO strain, it would suggest that the sedative effect is mediated through that muscarinic receptor subtype.

Signaling Pathways

To visualize the molecular mechanisms underlying this compound's effects, the following diagrams illustrate the signaling pathways of its primary target and a key off-target receptor family.

histamine_signaling cluster_H1 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates This compound This compound This compound->H1R Blocks PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2->Allergic_Response PKC->Allergic_Response

Histamine H1 Receptor Signaling Pathway.

muscarinic_signaling cluster_M Muscarinic Receptor Signaling (M1/M3/M5 vs. M2/M4) ACh Acetylcholine M135R M1, M3, M5 Receptors ACh->M135R Binds M24R M2, M4 Receptors ACh->M24R Binds Gq11 Gq/11 M135R->Gq11 Activates Gi_o Gi/o M24R->Gi_o Activates This compound This compound This compound->M135R Blocks This compound->M24R Blocks PLC PLC Gq11->PLC AC Adenylyl Cyclase Gi_o->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Produces Cellular_Response_1 Cellular Response (e.g., Smooth Muscle Contraction) IP3_DAG->Cellular_Response_1 Cellular_Response_2 Cellular Response (e.g., Decreased Neuronal Excitability) cAMP->Cellular_Response_2 Modulates

Muscarinic Receptor Signaling Pathways.

By employing the methodologies and comparative data presented in this guide, researchers can effectively validate the specificity of this compound and similar compounds, leading to a more profound understanding of their pharmacological profiles and paving the way for the development of safer and more targeted therapeutics.

References

A Quantitative Showdown: Unmasking the Anticholinergic Effects of Azatadine and Diphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced anticholinergic profiles of antihistamines is critical. This guide provides a quantitative comparison of the anticholinergic effects of Azatadine and Diphenhydramine, supported by experimental data and detailed methodologies, to aid in informed decision-making.

Diphenhydramine, a first-generation antihistamine, is well-documented for its potent anticholinergic properties, which contribute to its characteristic side effects of dry mouth, sedation, and cognitive impairment. This compound, another antihistamine, is also recognized as a cholinergic inhibitor. This guide delves into the quantitative differences in their anticholinergic activities.

At a Glance: Quantitative Anticholinergic Potency

The following table summarizes the key quantitative metrics for the anticholinergic effects of this compound and Diphenhydramine.

DrugMetricValueReceptor Target
This compound IC5010 nM[1]Cholinergic Receptors
Diphenhydramine pA26.2[2]Muscarinic M3 Receptor

Note: IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a greater antagonist potency. While these metrics are different, both provide a quantitative measure of anticholinergic activity.

Unveiling the Mechanism: The Cholinergic Signaling Pathway

The anticholinergic effects of both this compound and Diphenhydramine stem from their ability to block muscarinic acetylcholine receptors. The following diagram illustrates the simplified cholinergic signaling pathway and the point of intervention for these antagonists.

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_Synth Choline Acetyltransferase Acetyl-CoA->ACh_Synth Choline Choline Choline->ACh_Synth ACh_Storage ACh ACh_Synth->ACh_Storage Synthesis ACh_Vesicle Vesicular ACh Transporter Synaptic_Cleft ACh_Vesicle->Synaptic_Cleft Release ACh_Storage->ACh_Vesicle Uptake M_Receptor Muscarinic Receptor (M3) G_Protein Gq/11 M_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cell_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Cell_Response Antagonist This compound / Diphenhydramine Antagonist->M_Receptor Blocks Synaptic_Cleft->M_Receptor ACh Binds

Caption: Cholinergic signaling pathway and antagonist intervention.

Experimental Corner: How the Data is Derived

The quantitative data presented in this guide is the result of rigorous experimental procedures. Below are the detailed methodologies for the key experiments cited.

In Vitro Assay for Anticholinergic Activity (IC50 Determination for this compound)

The anticholinergic activity of this compound, expressed as an IC50 value, is typically determined through competitive radioligand binding assays.

Experimental Workflow:

IC50_Workflow Start Start Prep Prepare cell membranes expressing muscarinic receptors Start->Prep Incubate Incubate membranes with a radiolabeled muscarinic antagonist (e.g., [³H]QNB) and varying concentrations of this compound Prep->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify the amount of bound radioligand (e.g., using a scintillation counter) Separate->Quantify Analyze Plot the percentage of inhibition of radioligand binding against the log concentration of this compound Quantify->Analyze Calculate Calculate the IC50 value from the concentration-response curve Analyze->Calculate End End Calculate->End

Caption: Workflow for IC50 determination of this compound.

Functional Assay for Anticholinergic Potency (pA2 Determination for Diphenhydramine)

The pA2 value for Diphenhydramine is determined using a functional assay that measures the drug's ability to antagonize the effects of a muscarinic agonist on smooth muscle contraction. A common method involves the use of isolated guinea pig ileum.

Experimental Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist, such as carbachol, by progressively increasing its concentration in the organ bath and measuring the resulting isometric contractions of the ileum.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Diphenhydramine for a predetermined period to allow for equilibrium.

  • Shifted Agonist Curve: A second cumulative concentration-response curve for the muscarinic agonist is generated in the presence of Diphenhydramine.

  • Schild Plot Analysis: The process is repeated with several different concentrations of Diphenhydramine. The dose-ratios (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of Diphenhydramine. The x-intercept of the resulting linear regression provides the pA2 value.

Logical Relationship for Schild Plot Analysis:

Schild_Plot_Logic Agonist_CR Generate Agonist Concentration-Response Curve Antagonist_Inc Incubate with Diphenhydramine Agonist_CR->Antagonist_Inc Shifted_CR Generate Shifted Agonist Concentration-Response Curve Antagonist_Inc->Shifted_CR Calc_DR Calculate Dose-Ratio Shifted_CR->Calc_DR Repeat Repeat for Multiple Antagonist Concentrations Calc_DR->Repeat Repeat->Antagonist_Inc Yes Plot Construct Schild Plot: log(Dose-Ratio - 1) vs. log[Antagonist] Repeat->Plot No Determine_pA2 Determine pA2 (x-intercept) Plot->Determine_pA2

Caption: Logical steps for determining the pA2 value.

References

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